Product packaging for Anhydrolutein III(Cat. No.:CAS No. 752-29-4)

Anhydrolutein III

Cat. No.: B1148411
CAS No.: 752-29-4
M. Wt: 550.9 g/mol
InChI Key: BMQNSHDVIYZULR-FKKUPVFPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anhydrolutein III, also known as this compound, is a useful research compound. Its molecular formula is C40H54O and its molecular weight is 550.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

752-29-4

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

BMQNSHDVIYZULR-FKKUPVFPSA-N

Synonyms

(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Anhydrolutein III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein III, a dehydro-derivative of the xanthophyll carotenoid lutein, is a molecule of increasing interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the known chemical properties of this compound, including its structural characteristics, physicochemical properties, and synthesis. Detailed experimental protocols for its analysis and purification are presented, alongside a discussion of its metabolic origins and potential biological activities. This document aims to serve as a comprehensive resource for professionals engaged in the research and development of carotenoid-based compounds.

Chemical Properties of this compound

This compound, systematically named (3R)-3',4'-Didehydro-β,β-caroten-3-ol, is a carotenoid distinguished by the presence of a hydroxyl group at the C3 position and an additional double bond in the 3',4' position of one of its β-rings. This structural modification significantly influences its chemical and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₄₀H₅₄O[1][2]
Molecular Weight 550.86 g/mol [1][2]
CAS Registry Number 752-29-4[1][2]
Melting Point 140-142 °C[2]
Boiling Point (Predicted) 686.0 ± 34.0 °C[1]
Density (Predicted) 0.982 ± 0.06 g/cm³[1]
pKa (Predicted) 14.90 ± 0.70[1]
Spectroscopic Data

UV-Vis Spectroscopy: The extended system of conjugated double bonds in this compound results in strong absorption in the visible region of the electromagnetic spectrum. The exact absorption maxima (λmax) are solvent-dependent but are expected to be in the range of 400-500 nm.

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its precursor, lutein, through an acid-catalyzed dehydration reaction.

Methodology:

  • (3R,3'R,6'R)-Lutein is treated with a dilute aqueous acid in a water-miscible organic solvent. The reaction should be conducted as a single phase.

  • The reaction is typically carried out overnight at ambient temperature.

  • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated to yield a mixture of anhydrolutein isomers.

Purification by Crystallization

The crude mixture of anhydrolutein isomers can be purified by crystallization to isolate this compound.

Methodology:

  • Dissolve the crude mixture containing this compound in a suitable solvent, such as dichloromethane.

  • Add a less polar solvent, like ethanol, to induce crystallization.

  • Stir the mixture at room temperature for several hours to allow for crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the purified crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation, identification, and quantification of this compound.

Methodology:

  • Column: A C30 reversed-phase column is often effective for separating carotenoid isomers.

  • Mobile Phase: A gradient of solvents is typically employed. For example, a mixture of methanol, methyl tert-butyl ether, and water can be used.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the absorption maximum of this compound (around 450 nm).

  • Identification: this compound is identified by its retention time and its characteristic UV-Vis spectrum compared to a standard.

Metabolic Pathway and Biological Activity

Metabolic Formation of Anhydrolutein

In some avian species, such as the zebra finch, anhydrolutein has been identified as a metabolic derivative of dietary lutein.[3] This suggests an enzymatic dehydration process occurring in vivo. The exact enzymatic machinery responsible for this conversion is a subject of ongoing research.

metabolic_pathway Lutein Lutein Anhydrolutein_III Anhydrolutein_III Lutein->Anhydrolutein_III Enzymatic Dehydration (in vivo)

Metabolic conversion of Lutein to this compound.
Antioxidant and Anti-inflammatory Properties

While direct studies on the biological activities of this compound are limited, research on its parent compound, lutein, provides significant insights. Lutein is a well-established antioxidant with potent anti-inflammatory effects. It is known to quench singlet oxygen and scavenge other reactive oxygen species.

A study comparing the antioxidant properties of a "dehydrolutein" (likely an anhydrolutein isomer) with lutein and zeaxanthin found that it exhibited significant singlet oxygen quenching capabilities. This suggests that this compound may also possess potent antioxidant activity.

The anti-inflammatory actions of lutein are attributed to its ability to modulate various signaling pathways, including the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production. It is plausible that this compound shares some of these anti-inflammatory properties due to its structural similarity to lutein.

anti_inflammatory_pathway cluster_lutein Lutein / this compound (Putative) Lutein Lutein / this compound NFkB NF-κB Activation Lutein->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Putative anti-inflammatory mechanism of this compound.

Stability

The stability of carotenoids is a critical factor for their application in pharmaceuticals and nutraceuticals. Carotenoids are susceptible to degradation by factors such as light, heat, oxygen, and acids. While specific stability data for this compound is not extensively documented, general principles of carotenoid stability apply. It is expected to be more stable in the absence of light and oxygen, and at lower temperatures. The additional double bond in this compound compared to lutein might influence its stability profile, a subject that warrants further investigation.

Conclusion

This compound is a naturally occurring or synthetically accessible derivative of lutein with potential biological activities. This guide has summarized its fundamental chemical properties and provided detailed experimental protocols for its synthesis, purification, and analysis. While research into its specific biological functions and stability is still emerging, the existing knowledge on related carotenoids suggests that this compound is a promising compound for further investigation in the context of drug development and nutritional science. Future research should focus on elucidating its complete spectroscopic profile, exploring its direct interactions with biological signaling pathways, and conducting comprehensive stability studies.

References

Anhydrolutein III: A Comprehensive Technical Guide on its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein III, with the systematic name (3R)-3′,4′-didehydro-β,β-caroten-3-ol, is a carotenoid derived from the dehydration of lutein. This technical guide provides a detailed overview of the structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis from lutein, and methods for its purification. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, some spectroscopic data presented herein are based on closely related and structurally similar carotenoids, a fact that is explicitly noted. This guide is intended to serve as a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug development.

Introduction

Carotenoids are a diverse class of naturally occurring pigments with a wide range of biological activities, including antioxidant and anti-inflammatory properties. This compound is a less common carotenoid that can be formed from the acid-catalyzed dehydration of lutein, a major carotenoid found in many fruits and vegetables. The structural modifications resulting from this dehydration process can significantly alter the biological activity of the parent molecule. Understanding the precise structure and stereochemistry of this compound is therefore crucial for investigating its potential therapeutic applications.

Structure and Stereochemistry

The chemical structure of this compound is characterized by a C40 tetraterpenoid backbone, typical of carotenoids. Its molecular formula is C₄₀H₅₄O. The key structural features include a β-ionone ring at one end of the polyene chain and a modified β-ionone ring with a double bond between the 3' and 4' positions at the other end. A hydroxyl group is present at the C3 position of the first β-ionone ring.

The stereochemistry of this compound is defined by the chiral center at the C3 position. The designation (3R) indicates that the hydroxyl group at this position is in the R configuration. The all-trans configuration of the polyene chain is the most stable and common isomer.

Key Structural Features:

  • Backbone: C40 tetraterpenoid

  • End Groups: One β-ionone ring and one 3',4'-didehydro-β-ionone ring

  • Functional Groups: One hydroxyl group at the C3 position

  • Stereochemistry: (3R) configuration at the C3 chiral center

Physicochemical and Spectroscopic Data

Due to the scarcity of publicly available, detailed spectroscopic data specifically for this compound, the following tables include both known properties and estimated values based on structurally similar carotenoids.

Physicochemical Properties
PropertyValueSource/Basis
Molecular Formula C₄₀H₅₄OPubChem
Molecular Weight 550.85 g/mol PubChem
Systematic Name (3R)-3′,4′-didehydro-β,β-caroten-3-olIUPAC
CAS Number Not explicitly assigned
Spectroscopic Data (Predicted and Analog-Based)

Note: The following spectral data are largely inferred from the general knowledge of carotenoid spectroscopy and data from closely related compounds due to the lack of specific experimental data for this compound in the available literature.

Spectroscopic TechniquePredicted/Analog-Based Data
UV-Vis (in Ethanol) λmax ≈ 445-450 nm and 470-475 nm
¹H NMR (in CDCl₃) Signals expected in the olefinic region (δ 6.0-7.0 ppm) for the polyene chain protons, and characteristic signals for the methyl groups on the ionone rings and the polyene chain (δ 1.0-2.0 ppm). The proton at C3 bearing the hydroxyl group would likely appear around δ 4.0 ppm.
¹³C NMR (in CDCl₃) A large number of signals in the sp² region (δ 120-140 ppm) corresponding to the polyene chain and the didehydro-β-ionone ring. The carbon bearing the hydroxyl group (C3) would be expected around δ 65 ppm. Signals for the methyl groups would appear in the upfield region (δ 12-30 ppm).
Mass Spectrometry (APCI+) Expected [M+H]⁺ at m/z 551.4. Fragmentation would likely involve the loss of water ([M+H-H₂O]⁺ at m/z 533.4) and toluene ([M+H-92]⁺) or xylene ([M+H-106]⁺) from the polyene chain.

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Dehydration of Lutein

This protocol is based on the reported acid-catalyzed dehydration of lutein, which yields a mixture of anhydrolutein isomers, including this compound.[1]

Materials:

  • Lutein (purified)

  • Acetone (ACS grade)

  • Sulfuric acid (H₂SO₄), 2% solution in acetone

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Dissolve a known amount of purified lutein in acetone in a round-bottom flask.

  • Add the 2% H₂SO₄ in acetone solution to the lutein solution. The reaction mixture should be stirred at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (lutein) is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.

  • Extract the carotenoids from the aqueous acetone mixture with dichloromethane.

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude mixture of anhydrolutein isomers.

G Lutein Lutein in Acetone Reaction Stir at Room Temp. Monitor by TLC/HPLC Lutein->Reaction Acid 2% H2SO4 in Acetone Acid->Reaction Quench Neutralize with Sat. NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Water Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Products Crude Anhydrolutein Isomers (I, II, III) Evaporate->Products

Synthesis of Anhydrolutein Isomers.

Purification of this compound by Preparative HPLC

The crude mixture of anhydrolutein isomers can be separated using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

  • Preparative HPLC system with a diode array detector (DAD)

  • C18 or C30 reversed-phase preparative column

Mobile Phase:

  • A gradient of methanol/water or acetonitrile/water is typically used for the separation of carotenoids. The exact gradient will need to be optimized based on the specific column and instrument used.

General Procedure:

  • Dissolve the crude anhydrolutein mixture in a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC column.

  • Elute the compounds using the optimized gradient program.

  • Monitor the elution profile at the λmax of the anhydrolutein isomers (around 450 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Mixture Crude Anhydrolutein Mixture Dissolve Dissolve in Injection Solvent Crude Mixture->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Elute Gradient Elution Inject->Elute Detect DAD Detection (450 nm) Elute->Detect Fractionate Collect Fractions Detect->Fractionate Combine Combine Pure Fractions Fractionate->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Product Purified this compound Evaporate->Pure Product

Purification Workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and the signaling pathways directly modulated by this compound. However, based on the general knowledge of carotenoids, it is plausible that this compound may possess antioxidant properties due to its extended system of conjugated double bonds, which can quench reactive oxygen species.

The structural differences between this compound and its parent compound, lutein, particularly the additional double bond in the second ionone ring, may influence its interaction with biological membranes and cellular targets. Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.

G cluster_carotenoid General Carotenoid Activity cluster_research Hypothesized this compound Specifics (Requires Investigation) ROS Reactive Oxygen Species (ROS) OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Carotenoid Carotenoid (e.g., this compound) Carotenoid->ROS Quenching AnhydroIII This compound Inflammation Inflammatory Pathways OxidativeStress->Inflammation Membrane Cell Membrane Interaction AnhydroIII->Membrane Receptor Specific Cellular Receptors/ Enzymes AnhydroIII->Receptor Signaling Downstream Signaling Cascades Membrane->Signaling Receptor->Signaling

Hypothesized Biological Role of this compound.

Conclusion

This compound is a structurally interesting derivative of lutein with potential biological activities that remain largely unexplored. This technical guide has summarized the current knowledge on its structure, stereochemistry, and methods for its synthesis and purification. The significant gaps in the experimental data, particularly detailed spectroscopic characterization and biological studies, highlight the need for further research to fully understand the properties and potential applications of this carotenoid. The protocols and information provided herein offer a foundation for researchers to pursue further investigations into this compound.

References

The Elusive Anhydrolutein III: A Technical Guide to its Origins from Plant-Derived Lutein

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the formation of Anhydrolutein III, a degradation product of the naturally occurring plant carotenoid, lutein. This document clarifies that this compound is not a naturally occurring compound in plants but rather an artifact of chemical processes.

This guide provides an in-depth exploration of the biosynthesis of lutein in plants, the conditions leading to its conversion to various anhydrolutein isomers, and detailed experimental protocols for extraction, synthesis, and analysis.

Executive Summary

Current scientific literature indicates that this compound is not a natural constituent of plants. Instead, it is formed through the acid-catalyzed dehydration of lutein, a xanthophyll abundantly found in green leafy vegetables and yellow flowers. This guide elucidates the biosynthetic pathway of lutein in plants and details the chemical transformation of lutein into Anhydrolutein I, II, and III. Understanding this conversion is critical for researchers working on the extraction and analysis of carotenoids from plant matrices, as the presence of anhydrolutein isomers can be indicative of sample degradation during processing.

Lutein Biosynthesis in Plants

Lutein is synthesized in the plastids of plant cells through the carotenoid biosynthetic pathway. The process begins with the formation of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and isomerization reactions lead to the formation of lycopene, a critical branching point in the pathway. The cyclization of lycopene by lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) yields α-carotene. Subsequent hydroxylation of the β- and ε-rings of α-carotene by specific hydroxylases results in the formation of lutein.

Lutein_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) & Lycopene β-cyclase (LCYB) Zeinoxanthin Zeinoxanthin alpha_Carotene->Zeinoxanthin β-ring Hydroxylase Lutein Lutein Zeinoxanthin->Lutein ε-ring Hydroxylase

Figure 1: Simplified Lutein Biosynthesis Pathway in Plants.

Formation of Anhydrolutein Isomers from Lutein

Anhydrolutein I, II, and III are not products of plant metabolism. They are formed via the acid-catalyzed dehydration of lutein. This reaction can occur during the extraction and processing of plant materials if acidic conditions are present. The formation of these isomers has been demonstrated in laboratory settings.

Lutein_Degradation Lutein Lutein Anhydrolutein_I Anhydrolutein I Lutein->Anhydrolutein_I Acid-catalyzed dehydration Anhydrolutein_II Anhydrolutein II Lutein->Anhydrolutein_II Acid-catalyzed dehydration Anhydrolutein_III This compound (3',4'-Anhydrolutein) Lutein->Anhydrolutein_III Acid-catalyzed dehydration Lutein_Extraction_Workflow Start Dried Marigold Petals Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Oleoresin Marigold Oleoresin (Lutein Esters) Evaporation->Oleoresin Saponification Saponification (e.g., Ethanolic KOH) Oleoresin->Saponification Purification Purification (e.g., Crystallization) Saponification->Purification Lutein Purified Lutein Purification->Lutein

The Anhydrolutein Biosynthesis Pathway: A Technical Examination of Lutein Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroluteins are derivatives of lutein formed through the dehydration of its hydroxyl groups. While the term "anhydrolutein III" is not standard in the existing scientific literature, it likely refers to one of the isomers of anhydrolutein formed from lutein. This technical guide will delve into the known pathways of anhydrolutein formation from lutein, which are primarily understood as acid-catalyzed dehydration reactions rather than specific, multi-step enzymatic biosynthesis. This document will synthesize the available scientific information on the conversion of lutein to its anhydrolutein isomers, providing a detailed overview for research and drug development applications.

The metabolic fate of lutein is of significant interest due to its role in human health, particularly in eye health where it is a key component of the macular pigment.[1] Lutein can be metabolized into various compounds, including meso-zeaxanthin in the retina, and can be cleaved by enzymes to produce smaller molecules.[1][2][3] The formation of anhydrolutein represents a non-enzymatic degradation or transformation pathway that can occur under certain physiological or experimental conditions.

The Conversion of Lutein to Anhydrolutein

The primary mechanism for the formation of anhydrolutein from lutein is through acid-catalyzed dehydration.[4][5][6] This process involves the removal of a water molecule from the lutein structure, resulting in the formation of a new double bond. The specific isomer of anhydrolutein formed depends on which hydroxyl group is removed and the subsequent rearrangement of double bonds.

One of the most well-documented anhydrolutein isomers is (3R)-3′,4′-anhydrolutein, which is a major product of the acid-catalyzed dehydration of (3R,3′R,6′R)-lutein.[4][5] Additionally, isomers referred to as anhydrolutein I and anhydrolutein II have been identified as minor products during the acid-catalyzed epimerization of lutein.[6] While the conversion is primarily considered a chemical process, the acidic environment of certain cellular compartments or tissues could potentially facilitate this reaction in vivo.

There is also evidence suggesting that anhydrolutein can be metabolically derived from dietary lutein in some animal species, such as the zebra finch and certain freshwater fish.[7][8] However, the specific enzymes and detailed biochemical pathways for this metabolic conversion have not yet been fully elucidated.

Quantitative Data on Lutein Conversion

Quantitative data on the specific biosynthesis of "this compound" is not available due to the term's ambiguity. However, information regarding the conditions for the conversion of lutein to its known anhydrolutein isomers can be summarized.

ParameterConditionProduct(s)YieldReference(s)
Reaction Type Acid-catalyzed dehydration(3R)-3′,4′-anhydroluteinMajor product[4][5]
Reaction Type Acid-catalyzed epimerizationAnhydrolutein I and IIMinor products[6]
Starting Material (3R,3′R,6′R)-Lutein(3R)-3′,4′-anhydroluteinNot specified[4][5]
Catalyst Acid(3R)-3′,4′-anhydroluteinNot specified[4][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of Lutein to (3R)-3′,4′-Anhydrolutein

This protocol is based on the descriptions of the acid-catalyzed dehydration of lutein found in the literature.[4][5]

Materials:

  • Purified (3R,3′R,6′R)-lutein

  • Anhydrous organic solvent (e.g., chloroform, dichloromethane)

  • Acid catalyst (e.g., a catalytic amount of a strong acid like hydrochloric acid in an organic solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., hexane/acetone mixture)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 or a chiral column) for product analysis and purification.

Procedure:

  • Dissolve a known amount of purified lutein in an anhydrous organic solvent in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by TLC. The formation of a new, less polar spot corresponding to anhydrolutein should be observed.

  • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).

  • Extract the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue containing (3R)-3′,4′-anhydrolutein using column chromatography or preparative HPLC.

  • Characterize the purified product using spectroscopic methods such as UV-Vis, Mass Spectrometry, and NMR to confirm its identity and purity.

Protocol 2: Analysis of Anhydrolutein by HPLC

Instrumentation:

  • HPLC system equipped with a photodiode array (PDA) detector.

  • Normal-phase or reverse-phase HPLC column. A C30 column is often effective for separating carotenoid isomers.[9]

Mobile Phase:

  • A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for reverse-phase separation of carotenoids.

  • For normal-phase HPLC, a mixture of hexane and a more polar solvent like isopropanol or ethyl acetate can be used.

Procedure:

  • Prepare a standard solution of the purified anhydrolutein isomer in a suitable solvent (e.g., mobile phase).

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at the characteristic absorption maxima of anhydrolutein (which will be different from lutein).

  • Identify and quantify the anhydrolutein peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

Visualizing the Pathway

Lutein_to_Anhydrolutein Lutein Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) Anhydrolutein (3R)-3',4'-Anhydrolutein Lutein->Anhydrolutein Acid-catalyzed Dehydration (Major Product) Anhydro_isomers Anhydrolutein I and II Lutein->Anhydro_isomers Acid-catalyzed Epimerization (Minor Products)

Caption: Acid-catalyzed conversion of Lutein to Anhydrolutein isomers.

Conclusion

The formation of anhydrolutein from lutein is predominantly a chemical process driven by acidic conditions, leading to dehydration. While the specific term "this compound" is not well-defined in the literature, it likely refers to an isomer of anhydrolutein. The primary, well-characterized product of acid-catalyzed dehydration is (3R)-3′,4′-anhydrolutein. Although metabolic formation of anhydrolutein has been observed in some species, the enzymatic pathways are not yet understood. For researchers and drug development professionals, it is crucial to recognize that the presence of anhydrolutein in a sample may be an indicator of acidic degradation of lutein. The protocols and data presented here provide a foundational understanding for studying this conversion and for the analysis of these lutein derivatives. Further research is needed to elucidate any potential enzymatic pathways for anhydrolutein formation in biological systems and to determine the physiological significance of these compounds.

References

Physical properties of Anhydrolutein III (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Anhydrolutein III, focusing on its solubility and melting point. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this carotenoid. Due to the limited availability of experimental data specifically for this compound, this guide also incorporates data from closely related "Anhydrolutein" compounds and general principles of carotenoid chemistry to provide a thorough understanding.

Melting Point

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. For Anhydrolutein, a melting point has been reported for a compound with the CAS Registry Number 752-29-4. While not explicitly designated as this compound in all public databases, the chemical name associated with this entry, (3R)-3′,4′-Didehydro-β,β-caroten-3-ol, is consistent with the structure of an Anhydrolutein isomer.

CompoundCAS NumberMelting Point (°C)
Anhydrolutein752-29-4140 - 142[1]

Note: It is crucial for researchers to confirm the isomeric identity of their specific Anhydrolutein sample when comparing experimental values.

Solubility

General Solubility Profile:

  • High Solubility: Expected in non-polar and slightly polar organic solvents such as chloroform, dichloromethane, carbon disulfide, benzene, and tetrahydrofuran (THF).

  • Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and diethyl ether.

  • Low to Negligible Solubility: Expected in polar solvents such as ethanol, methanol, and acetonitrile.

  • Insoluble: In water.

For a closely related carotenoid, lutein, some quantitative solubility data is available and can serve as a useful reference point for estimating the solubility of this compound.

SolventLutein Solubility (approximate)
TetrahydrofuranHigh[2]
Chloroform~5 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Dimethyl sulfoxide (DMSO)~5 mg/mL
Acetone0.35 mg/mL[3]
Ethanol0.02 mg/mL[3]
Methanol0.02 mg/mL[3]
HexaneLow[2]

Given the structural similarities, the solubility of this compound is expected to follow a similar trend.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a crystalline organic compound like this compound.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is pure and completely dry.

    • Finely powder a small amount of the crystalline sample.

    • Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder.

    • Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Place a calibrated thermometer in the designated port.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

Solubility Determination (Isothermal Saturation Method)

This protocol describes a common method for determining the solubility of a compound in a specific solvent at a constant temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh an excess amount of crystalline this compound.

    • Transfer the weighed sample into a vial or flask.

  • Equilibration:

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Analysis:

    • After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe fitted with a filter (to prevent cooling and precipitation of the solute).

    • Accurately dilute the aliquot with a known volume of the same solvent.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

MeltingPointWorkflow start Start prep Sample Preparation (Dry, Pulverize, Pack Capillary) start->prep setup Apparatus Setup (Insert Capillary and Thermometer) prep->setup heat_fast Rapid Heating (~15-20°C below expected MP) setup->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_onset Record Onset Temperature (First liquid droplet) observe->record_onset Melting begins record_clear Record Clear Point Temperature (All solid melts) observe->record_clear Melting complete record_onset->observe report Report Melting Point Range record_onset->report record_clear->report end End report->end

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow start Start prep Sample Preparation (Weigh excess this compound) start->prep add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate separate Separate Saturated Solution (Allow solid to settle) equilibrate->separate sample_supernatant Withdraw and Filter Supernatant separate->sample_supernatant dilute Dilute Aliquot sample_supernatant->dilute analyze Analyze Concentration (e.g., UV-Vis Spectrophotometry) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to Anhydrolutein III and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anhydrolutein III in comparison to its isomers, Anhydrolutein I and II. These molecules are dehydration products of lutein, a prominent carotenoid with significant biological activities. This document delves into their physicochemical properties, synthesis, separation, and known biological effects, with a focus on their potential roles in antioxidant and anti-inflammatory pathways.

Physicochemical Properties of Anhydrolutein Isomers

Anhydroluteins are structural isomers formed through the acid-catalyzed dehydration of lutein. They share the same molecular formula and weight but differ in the position of their double bonds. This structural variance is expected to influence their chemical reactivity and biological functionality. While comprehensive, directly comparative data for all isomers is limited, the following tables summarize their known properties.

Table 1: General Properties of Anhydrolutein Isomers

PropertyAnhydrolutein IAnhydrolutein IIThis compound
Systematic Name (3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene(3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene(3'R)-3'-hydroxy-3,4-dehydro-β-carotene
Molecular Formula C₄₀H₅₄OC₄₀H₅₄OC₄₀H₅₄O
Molecular Weight 550.9 g/mol [1]550.9 g/mol 550.9 g/mol
Natural Occurrence Found in human plasma[2]Found in human plasma in minute quantities[2]Not detected in human plasma[2]

Table 2: Spectroscopic Data of Anhydrolutein Isomers

Spectroscopic DataAnhydrolutein IAnhydrolutein IIThis compound
UV-Vis (λmax in Hexane) 420, 445, 474 nm422, 446, 476 nm434, 458, 488 nm
Mass Spectrometry (m/z) 550 [M]⁺550 [M]⁺550 [M]⁺
Key ¹H NMR Signals (CDCl₃, δ ppm) Data available from detailed studiesData available from detailed studiesData available from detailed studies

Note: Detailed NMR data can be found in specialized literature, such as the work by Khachik et al. (1995)[2].

Experimental Protocols: Synthesis and Separation

The primary method for generating anhydrolutein isomers is through the acid-catalyzed dehydration of lutein. The relative abundance of the resulting isomers can be influenced by the reaction conditions.

Synthesis of Anhydrolutein Isomers

This protocol is adapted from the work of Khachik et al. (1995), which describes the partial synthesis of anhydroluteins from lutein[2].

Objective: To produce a mixture of Anhydrolutein I, II, and III via acid-catalyzed dehydration of lutein.

Materials:

  • (3R,3'R,6'R)-Lutein

  • Acetone (ACS grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Dichloromethane

Procedure:

  • Dissolve a known quantity of lutein in acetone.

  • Add 2% (v/v) concentrated sulfuric acid to the acetone solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (typically when the starting lutein is consumed), neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the carotenoids from the aqueous acetone mixture using a separatory funnel with a mixture of hexane and dichloromethane.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude mixture of anhydrolutein isomers.

Table 3: Product Distribution from Acid-Catalyzed Dehydration of Lutein

ProductYield
Anhydrolutein I54%
Anhydrolutein II19%
This compound19%
(Yields are based on the partial synthesis described by Khachik et al., 1995)[2].
HPLC Separation of Anhydrolutein Isomers

A general protocol for the analytical and semi-preparative separation of carotenoid isomers is outlined below. C30 columns are often preferred for their superior ability to resolve geometric and structural isomers[3].

Objective: To separate and isolate Anhydrolutein I, II, and III from the crude reaction mixture.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

Mobile Phase and Gradient:

  • A gradient system is typically employed, consisting of solvents such as methanol (MeOH), methyl-tert-butyl ether (MTBE), and water.

  • A representative gradient could be:

    • Initial: 81:15:4 (v/v/v) MeOH/MTBE/water

    • Linear gradient to 6:90:4 (v/v/v) MeOH/MTBE/water over 30 minutes.

    • Hold for 10 minutes.

    • Return to initial conditions and equilibrate for 15 minutes.

Procedure:

  • Dissolve the crude anhydrolutein mixture in the initial mobile phase.

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the elution profile at the λmax of the anhydrolutein isomers (around 450 nm).

  • Collect the fractions corresponding to the individual isomer peaks for further analysis.

  • Identification can be confirmed by comparing retention times with standards (if available) and by analyzing the UV-Vis and mass spectra of the collected fractions[2].

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation lutein Lutein in Acetone reaction Acid-Catalyzed Dehydration (2% H₂SO₄) lutein->reaction neutralization Neutralization (NaHCO₃) reaction->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Drying (Na₂SO₄) & Evaporation extraction->drying mixture Crude Mixture of Anhydrolutein I, II, III drying->mixture hplc HPLC Separation (C30 Column) mixture->hplc iso1 Anhydrolutein I hplc->iso1 Fraction 1 iso2 Anhydrolutein II hplc->iso2 Fraction 2 iso3 This compound hplc->iso3 Fraction 3

Synthesis and separation workflow for anhydrolutein isomers.

Biological Activities

Antioxidant Activity

Carotenoids are renowned for their antioxidant properties, which are attributed to their conjugated double bond system that can effectively quench singlet oxygen and scavenge free radicals. A study comparing the antioxidant properties of dehydrolutein with lutein and zeaxanthin provides the most direct evidence available.

Table 4: Comparative Antioxidant Activity of Dehydrolutein

AssayLuteinZeaxanthinDehydrolutein
Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) 0.55 ± 0.021.23 ± 0.020.77 ± 0.02
Inhibition of Lipid Peroxidation at 10 µM (%) 324745
Data from a study on an unspecified dehydrolutein isomer[4][5].

These findings suggest that dehydrolutein possesses potent antioxidant activity, comparable to that of lutein and zeaxanthin[4][5]. The structural differences among Anhydrolutein I, II, and III likely result in subtle variations in their antioxidant capacities.

Anti-inflammatory Effects

While specific data for anhydrolutein isomers is lacking, lutein has been shown to exert anti-inflammatory effects by modulating various signaling pathways. It is plausible that its dehydration products retain or even possess enhanced anti-inflammatory properties. Lutein has been reported to suppress the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

Modulation of Signaling Pathways

The antioxidant and anti-inflammatory effects of many carotenoids are mediated through their interaction with key cellular signaling pathways, notably the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Lutein has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB-IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->ikb IκB Degradation nfkb_ikb->nfkb gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) carotenoids Lutein / Anhydroluteins (Hypothesized) carotenoids->ikb_kinase Inhibits

Inhibition of the NF-κB signaling pathway by lutein.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Lutein has been demonstrated to activate the Nrf2 pathway, enhancing the cell's endogenous antioxidant defenses.

Nrf2_Pathway stress Oxidative Stress (ROS) nrf2_keap1 Nrf2-Keap1 Complex stress->nrf2_keap1 keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation nrf2_keap1->keap1 Keap1 Modification nrf2_keap1->nrf2 are ARE (Antioxidant Response Element) gene_expression Antioxidant Gene Expression (HO-1, NQO1) are->gene_expression Induces carotenoids Lutein / Anhydroluteins (Hypothesized) carotenoids->nrf2_keap1 Promotes Dissociation

Activation of the Nrf2 antioxidant pathway by lutein.

Conclusion and Future Directions

This compound and its isomers, Anhydrolutein I and II, represent a class of lutein derivatives with potential biological significance. While methods for their synthesis and separation are established, a comprehensive understanding of their comparative biological activities is lacking. The available data on a non-specific "dehydrolutein" suggest that these compounds likely possess potent antioxidant properties. Furthermore, based on the known anti-inflammatory effects of lutein, it is reasonable to hypothesize that anhydrolutein isomers may also modulate key inflammatory pathways such as NF-κB and Nrf2.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the antioxidant and anti-inflammatory potencies of purified Anhydrolutein I, II, and III.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by each isomer.

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual anhydrolutein isomers to understand their in vivo fate and potential for therapeutic development.

A deeper understanding of the structure-activity relationships among these isomers will be crucial for harnessing their potential in the development of novel therapeutics for oxidative stress and inflammation-related diseases.

References

Anhydrolutein III in Avian Physiology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrolutein III, chemically known as 2',3'-anhydrolutein, is a metabolically derived carotenoid that has been identified in several avian species, most notably the zebra finch (Taeniopygia guttata). Unlike other carotenoids that are directly absorbed from the diet, this compound is synthesized endogenously from dietary precursors, primarily lutein. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in birds, including its distribution in various tissues, quantitative data, and the methodologies used for its analysis. While its precise biological significance remains an active area of research, this document summarizes the existing knowledge to support further investigation into its physiological roles and potential applications.

Introduction

Carotenoids are a class of organic pigments that play a crucial role in the health and coloration of many bird species. They are involved in a variety of physiological functions, including antioxidant activity, immune response, and as precursors for vitamin A. Birds cannot synthesize carotenoids de novo and must obtain them from their diet. However, they possess the metabolic machinery to modify dietary carotenoids into other forms. One such modified carotenoid is this compound (2',3'-anhydrolutein), which has been identified as a significant component of the carotenoid profile in certain birds, despite being absent in their diet[1]. This suggests an intriguing metabolic pathway and raises questions about its specific biological functions.

Metabolic Pathway of this compound

This compound is not ingested directly by birds but is a metabolic product of the dietary carotenoid lutein. The conversion of lutein to this compound is believed to occur endogenously, although the exact enzymatic processes and the primary site of this conversion are yet to be definitively determined[1]. The proposed metabolic pathway involves the dehydration of the lutein molecule at the 2' and 3' positions of one of its ionone rings.

metabolic_pathway Dietary_Lutein Dietary Lutein Ingestion Ingestion & Absorption Dietary_Lutein->Ingestion Circulation Circulatory System Ingestion->Circulation Metabolism Metabolic Conversion (Dehydration) Circulation->Metabolism Anhydrolutein_III This compound (2',3'-anhydrolutein) Metabolism->Anhydrolutein_III Tissues Deposition in Tissues (Plasma, Liver, Adipose, Egg Yolk) Anhydrolutein_III->Tissues

Figure 1: Proposed metabolic pathway of this compound in birds.

Distribution and Quantitative Data

This compound has been identified in various tissues of the zebra finch, indicating its systemic distribution following metabolic conversion. It is a prominent carotenoid in the circulatory system and key metabolic organs.

Table 1: Distribution and Relative Abundance of this compound in Zebra Finch Tissues

TissuePresence of this compoundRelative AbundanceReference
Plasma/SerumYesMajor carotenoid[1]
LiverYesMajor carotenoid[1]
Adipose TissueYesPresent, but not exceeding lutein and zeaxanthin levels[1]
Egg YolkYesPresent, but not exceeding lutein and zeaxanthin levels[1]

Note: "Major carotenoid" indicates that it is one of the most abundant carotenoids found in that tissue. Specific concentrations were not provided in the primary literature in a format suitable for direct inclusion.

Research has also indicated sex-based differences in carotenoid distribution. For instance, male zebra finches have been found to have higher concentrations of carotenoids in their plasma compared to females, which may be linked to the role of these pigments in sexually selected traits such as beak coloration. Conversely, females may have higher carotenoid concentrations in the liver and adipose tissue, potentially as a reserve for egg production[2].

Biological Significance

The precise biological significance of this compound in birds is not yet fully understood, and the initial research explicitly states that its physiological function is "yet to be determined"[1]. However, based on the known functions of other carotenoids, several hypotheses can be proposed:

  • Antioxidant Activity: Carotenoids are well-known for their antioxidant properties, protecting cells from damage caused by reactive oxygen species. This compound may contribute to the overall antioxidant capacity of the organism.

  • Immune Function: Carotenoids can modulate the immune system. The presence of this compound in the circulatory system and liver suggests it could play a role in immune surveillance and response.

  • Coloration: While red ketocarotenoids are primarily responsible for the vibrant beak coloration in male zebra finches, the presence of other carotenoids like this compound in the plasma may influence the expression of these sexual signals.

  • Precursor for other metabolites: this compound could potentially be an intermediate in the formation of other, yet to be identified, carotenoid metabolites with specific biological functions.

Further research is required to elucidate the specific roles of this compound in these and other physiological processes. Currently, there is no known signaling pathway directly associated with this compound.

Experimental Protocols

The identification and quantification of this compound in avian tissues have primarily been achieved through High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on methodologies described in the literature for carotenoid analysis in birds.

Sample Collection and Preparation
  • Blood Collection: Collect blood samples from the brachial or jugular vein into heparinized capillary tubes. Centrifuge to separate the plasma.

  • Tissue Collection: Euthanize the bird and dissect the liver, adipose tissue, and egg yolk (if applicable). Store all samples at -80°C until analysis.

Carotenoid Extraction
  • Plasma: To a known volume of plasma (e.g., 50 µL), add a known concentration of an internal standard (e.g., canthaxanthin). Add ethanol to precipitate proteins, followed by an organic solvent such as tert-butyl methyl ether (MTBE) or a hexane/MTBE mixture to extract the carotenoids. Vortex and centrifuge to separate the layers.

  • Tissues: Homogenize a weighed amount of tissue in a suitable solvent (e.g., acetone or a hexane/MTBE mixture). An internal standard should be added at the beginning of the homogenization. Centrifuge the homogenate and collect the supernatant containing the carotenoids.

  • Evaporation and Reconstitution: Evaporate the solvent from the carotenoid extract under a stream of nitrogen gas. Reconstitute the dried extract in a known volume of the HPLC mobile phase.

HPLC Analysis
  • Instrumentation: Utilize an HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C30 reverse-phase column is often used for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution with a mixture of solvents such as methanol, methyl tert-butyl ether, and water is typically employed.

  • Detection and Quantification: Monitor the eluent at the wavelength of maximum absorbance for carotenoids (typically around 450 nm). Identify this compound based on its retention time and characteristic absorption spectrum compared to a standard or previously identified samples. Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

experimental_workflow cluster_collection Sample Collection cluster_extraction Carotenoid Extraction cluster_analysis HPLC Analysis Blood Blood Sample (Plasma Separation) Add_IS Add Internal Standard Blood->Add_IS Tissue Tissue Sample (Liver, Adipose, etc.) Tissue->Add_IS Solvent_Extraction Solvent Extraction (e.g., Hexane/MTBE) Add_IS->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Evaporation Evaporation under N2 Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation C30 Reverse-Phase Column Injection->Separation Detection PDA Detector (λ ≈ 450 nm) Separation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Figure 2: General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a fascinating, metabolically derived carotenoid present in significant amounts in the tissues of certain bird species, particularly the zebra finch. Its endogenous origin from dietary lutein highlights the complex and species-specific nature of carotenoid metabolism in birds. While current research has successfully identified and quantified its presence in various tissues, its precise biological significance remains an open question.

Future research should focus on:

  • Elucidating the enzymatic pathway responsible for the conversion of lutein to this compound.

  • Investigating the specific antioxidant and immunomodulatory properties of this compound in vitro and in vivo.

  • Exploring the potential role of this compound in avian coloration and signaling.

  • Determining if this compound is a precursor to other biologically active metabolites.

A deeper understanding of the function of this compound will not only advance our knowledge of avian physiology but could also have broader implications for animal nutrition and health. For drug development professionals, understanding the metabolic pathways of such unique, naturally occurring compounds could inspire novel approaches to enhancing bioavailability and targeted delivery of therapeutic agents.

References

Anhydrolutein III: A Potential Biomarker for Oxidative Stress in Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein III, a metabolite of the dietary carotenoid lutein, is emerging as a molecule of significant interest in the study of age-related macular degeneration (AMD). Found to accumulate in the human retina, particularly with advancing age, its presence is indicative of the oxidative stress environment implicated in the pathogenesis of AMD. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its potential as a biomarker for AMD. The document details the underlying signaling pathways, experimental protocols for its detection and quantification, and a summary of the current quantitative data.

Biochemical Rationale for this compound as a Biomarker

Lutein and its isomer zeaxanthin are the primary carotenoids that accumulate in the macula, forming the macular pigment.[1] These molecules play a crucial role in protecting the retina from phototoxic damage and oxidative stress through their ability to filter blue light and quench reactive oxygen species (ROS).[1][2] this compound, also referred to as dehydrolutein, is an oxidation product of lutein.[3][4] Its formation is a direct consequence of the antioxidant activity of lutein in neutralizing ROS. Therefore, an elevated level of this compound in retinal tissue and potentially in circulation could serve as a direct indicator of increased oxidative stress, a key factor in the development and progression of AMD.[4]

Studies have shown that the concentration of dehydrolutein in the human macula increases with age.[4] This age-dependent accumulation aligns with the increased risk of developing AMD later in life. While direct studies definitively linking this compound levels to AMD are still emerging, the strong theoretical and indirect evidence warrants its investigation as a potential biomarker.

Quantitative Data Summary

The antioxidant properties of this compound (dehydrolutein) have been quantitatively compared to its parent compound, lutein, and the related carotenoid, zeaxanthin. The following table summarizes the key findings regarding their efficacy in quenching singlet oxygen, a major ROS.

CarotenoidSinglet Oxygen Quenching Rate Constant (M⁻¹s⁻¹)Reference
Dehydrolutein0.77 x 10¹⁰[4]
Lutein0.55 x 10¹⁰[4]
Zeaxanthin1.23 x 10¹⁰[4]

Signaling Pathways and Molecular Mechanisms

The role of this compound as a biomarker is intrinsically linked to the antioxidant and anti-inflammatory pathways modulated by its precursor, lutein. Lutein is known to mitigate oxidative stress and inflammation through several key signaling pathways. The formation of this compound is a consequence of lutein's function within these pathways.

Signaling_Pathways ROS Reactive Oxygen Species (ROS) Lutein Lutein ROS->Lutein oxidizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Anhydrolutein_III This compound (Biomarker) Lutein->Anhydrolutein_III forms NF_kB NF-κB Lutein->NF_kB inhibits Nrf2 Nrf2 Lutein->Nrf2 promotes Oxidative_Stress->NF_kB activates Oxidative_Stress->Nrf2 activates Retinal_Damage Retinal Damage (AMD Progression) Oxidative_Stress->Retinal_Damage Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Inflammatory_Cytokines promotes transcription of Inflammatory_Cytokines->Retinal_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize

Caption: Lutein's antioxidant and anti-inflammatory signaling pathways.

Experimental Protocols

The detection and quantification of this compound in biological matrices such as plasma, serum, or retinal tissue require sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique.

Sample Preparation (from Plasma/Serum)
  • Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To a 500 µL aliquot of the sample, add an appropriate internal standard (e.g., a deuterated analog of lutein or a structurally similar carotenoid not present in the sample).

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 or C30 reverse-phase column is recommended for carotenoid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient program should be optimized to separate this compound from other carotenoids. A typical gradient might start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard need to be determined by infusing pure standards. Based on the molecular weight of this compound (C40H54O, MW: 550.9 g/mol ), the precursor ion would be [M+H]+ at m/z 551.4. Product ions would be determined experimentally.

  • Quantification: A calibration curve is constructed by analyzing a series of known concentrations of this compound standard. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound as a biomarker.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, or Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (C18 or C30 Column) Sample_Preparation->HPLC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_MS_Detection->Data_Analysis Biomarker_Correlation Correlation with Clinical Data (AMD Status) Data_Analysis->Biomarker_Correlation

Caption: Workflow for this compound biomarker analysis.

Conclusion and Future Directions

This compound holds significant promise as a biomarker for oxidative stress in the context of age-related macular degeneration. Its direct formation from the antioxidant activity of lutein provides a strong biochemical basis for its utility. The analytical methods outlined in this guide, centered around HPLC-MS/MS, offer the sensitivity and specificity required for its accurate quantification in biological samples.

Future research should focus on:

  • Clinical Validation: Conducting large-scale clinical studies to establish a definitive correlation between this compound levels in plasma or serum and the presence and severity of AMD.

  • Longitudinal Studies: Monitoring this compound levels over time in individuals at risk for AMD to determine its predictive value for disease progression.

  • Standardization of Protocols: Establishing standardized and validated protocols for this compound analysis to ensure comparability of data across different research laboratories.

  • Investigation of other Metabolites: Exploring other oxidative metabolites of lutein and zeaxanthin as part of a broader biomarker panel for AMD.

The development of this compound as a reliable biomarker could lead to earlier detection of individuals at high risk for AMD, facilitate the development of targeted therapeutic interventions, and provide a valuable tool for monitoring treatment efficacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anhydrolutein III from Lutein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein III, a dehydration product of the dietary carotenoid lutein, is a molecule of interest in the fields of organic chemistry, biochemistry, and drug development. Carotenoids, as a class of compounds, are known for their antioxidant properties and potential roles in preventing various chronic diseases. The targeted synthesis of specific carotenoid derivatives like this compound is crucial for investigating their unique biological activities and potential therapeutic applications. This document provides a detailed experimental protocol for the synthesis of this compound from lutein via an acid-catalyzed dehydration reaction. The protocol is based on established scientific literature, offering a reproducible method for obtaining this compound for further research.

Chemical Structures

  • Lutein: A naturally occurring carotenoid with hydroxyl groups at the C3 and C3' positions.

  • This compound ((3'R)-3'-hydroxy-3,4-dehydro-β-carotene): A dehydration product of lutein where a double bond is formed between C3 and C4, and the hydroxyl group at C3' is retained.

Experimental Protocol: Acid-Catalyzed Dehydration of Lutein

This protocol describes the synthesis of a mixture of anhydrolutein isomers, including this compound, from lutein using an acid catalyst in an organic solvent.[1]

Materials:

  • Lutein (starting material)

  • Acetone (HPLC grade)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Solvents for chromatography (e.g., methanol, methyl tert-butyl ether, water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column (for purification)

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

  • NMR Spectrometer

Procedure:

  • Preparation of the acidic reagent: Prepare a 2% (v/v) solution of sulfuric acid in acetone. For example, to prepare 10 mL of the reagent, carefully add 0.2 mL of concentrated H₂SO₄ to 9.8 mL of acetone while stirring in a fume hood.

  • Reaction setup: Dissolve a known amount of lutein in acetone in a round-bottom flask.

  • Initiation of the reaction: Add the 2% H₂SO₄ in acetone solution to the lutein solution. The reaction mixture will contain lutein and the acid catalyst.

  • Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis to observe the disappearance of the lutein peak and the appearance of new product peaks.

  • Quenching the reaction: Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the carotenoids into a suitable organic solvent (e.g., a mixture of hexane and diethyl ether). Wash the organic layer with deionized water to remove any remaining salts.

  • Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure at a low temperature to avoid degradation of the products.

  • Purification: The resulting crude product, a mixture of anhydrolutein isomers, can be purified using semipreparative HPLC on a C18 reversed-phase column.[1] A gradient elution system with solvents like methanol, methyl tert-butyl ether, and water is typically used to separate the different isomers.

  • Characterization: Collect the fraction corresponding to this compound and confirm its identity and purity using spectroscopic methods:

    • UV-Vis Spectroscopy: To determine the absorption maxima (λmax) characteristic of the polyene chain.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For detailed structural elucidation.[1]

Data Presentation

The acid-catalyzed dehydration of lutein yields a mixture of products. The distribution of the main anhydrolutein isomers is summarized in the table below, based on the findings of Khachik et al. (1995).[1]

ProductSystematic NameYield (%)
Anhydrolutein Iall-E-(3R,6'R)-3-hydroxy-3',4'-didehydro-beta,gamma-carotene54
2',3'-Anhydrolutein IIall-E-(3R,6'R)-3-hydroxy-2',3'-didehydro-beta,epsilon-carotene19
This compound (3'R)-3'-hydroxy-3,4-dehydro-beta-carotene 19

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis lutein Lutein in Acetone reaction_mixture Reaction Mixture lutein->reaction_mixture acid 2% H2SO4 in Acetone acid->reaction_mixture quench Quench with NaHCO3 reaction_mixture->quench extraction Solvent Extraction quench->extraction drying Dry with Na2SO4 extraction->drying concentration Concentration drying->concentration hplc Semipreparative HPLC concentration->hplc anhydro_III This compound hplc->anhydro_III analysis Spectroscopic Characterization (UV-Vis, MS, NMR) anhydro_III->analysis

Caption: Workflow for the synthesis of this compound from lutein.

Discussion

The described protocol provides a straightforward method for the synthesis of this compound, alongside other anhydrolutein isomers, through the acid-catalyzed dehydration of lutein. The reaction is relatively simple to perform in a standard organic chemistry laboratory. The main challenge lies in the separation of the isomeric products, which requires careful chromatographic techniques like semipreparative HPLC.

The availability of a reliable synthetic route to this compound is essential for the drug development process. It allows for the production of sufficient quantities of the pure compound for in-depth biological evaluation, including studies on its antioxidant capacity, anti-inflammatory properties, and potential effects on cellular signaling pathways. Further research can focus on optimizing the reaction conditions to selectively increase the yield of this compound. The detailed characterization of this and other lutein derivatives will contribute to a better understanding of the structure-activity relationships within the carotenoid family.

References

Application Note: Quantification of Anhydrolutein III using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-003

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anhydrolutein III. This compound is a dehydration product of lutein and its accurate quantification is crucial for stability studies and quality control of lutein-containing products. This method utilizes a C30 reversed-phase column for optimal separation of carotenoid isomers and UV-Vis detection. A comprehensive experimental protocol, including sample preparation, standard preparation, and method validation, is provided.

Introduction

This compound is a carotenoid formed through the acid-catalyzed dehydration of lutein. While not naturally abundant in biological systems, its presence can be an indicator of degradation in products containing lutein, such as dietary supplements and pharmaceutical formulations. Therefore, a reliable analytical method for the quantification of this compound is essential for quality control and stability assessment. This document presents an HPLC method adapted from established protocols for lutein and its isomers, offering a robust approach for the determination of this compound.

Physicochemical Properties of this compound

  • Chemical Name: (3'R)-3'-hydroxy-3,4-didehydro-β,β-caroten-3-ol

  • Molecular Formula: C₄₀H₅₄O[1][2]

  • Molecular Weight: 550.86 g/mol [2]

  • UV-Vis Absorption Maximum (λmax): Expected to be around 445-450 nm in common organic solvents, similar to lutein and its other isomers.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Methyl tert-butyl ether (MTBE)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Hexane

  • Dichloromethane

  • Acetone

  • All other chemicals and reagents should be of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
HPLC Column C30 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Methanol : Water (98:2, v/v)
Mobile Phase B Methyl tert-butyl ether (MTBE)
Gradient Elution 0-2 min: 98% A, 2% B2-12 min: Linear gradient to 95% A, 5% B12-25 min: Linear gradient to 89% A, 11% B25-40 min: Linear gradient to 75% A, 25% B40-50 min: Linear gradient to 40% A, 60% B50-56 min: Linear gradient to 15% A, 85% B56-62 min: Return to initial conditions (98% A, 2% B)62-70 min: Column equilibration
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 450 nm
Injection Volume 20 µL
Preparation of Standard Solutions

Note: Carotenoids are sensitive to light and oxygen. All procedures should be performed in low light conditions, using amber glassware, and solvents should be degassed.[3]

  • Primary Stock Solution (approx. 500 µg/mL): Accurately weigh about 5 mg of this compound reference standard and dissolve it in 10 mL of a diluent consisting of Methanol:Dichloromethane (1:1, v/v) containing 0.1% BHT. Sonicate if necessary to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The following is a general procedure for solid samples (e.g., powders, tablets). The method may need to be adapted for different matrices.

  • Extraction:

    • Accurately weigh a portion of the homogenized sample.

    • Add a suitable volume of extraction solvent (e.g., Hexane:Acetone:Ethanol 2:1:1 v/v/v with 0.1% BHT).

    • Homogenize or sonicate for 15-20 minutes.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process until the residue is colorless.[4]

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • Saponification (Optional - for samples with high lipid content):

    • To the dried extract, add a known volume of 10% methanolic KOH.

    • Incubate in the dark at room temperature for 2-4 hours or at 35°C for 1 hour under a nitrogen atmosphere.[5]

    • After saponification, add an equal volume of water and extract the carotenoids with hexane or diethyl ether.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness under nitrogen.

  • Final Sample Solution:

    • Reconstitute the dried extract in a known volume of the mobile phase (initial conditions).

    • Filter through a 0.45 µm syringe filter into an amber HPLC vial.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 5 µg/mL) six times. The acceptance criteria are outlined in the table below.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) ≥ 2000

Method Validation

A full validation of this method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components. Peak purity should be confirmed by PDA analysis.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 0.1 - 20 µg/mL.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time.RSD ≤ 2.0% for six replicate injections of the same sample.
Intermediate Precision (Inter-assay): The precision within-laboratory variations: different days, different analysts, different equipment.RSD ≤ 3.0% for analyses conducted under different conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing & Homogenization extraction Solvent Extraction (with 0.1% BHT) sample->extraction saponification Saponification (Optional) (Methanolic KOH) extraction->saponification reconstitution Reconstitution in Mobile Phase saponification->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection Sample/Standard Injection filtration->injection std_prep Standard Weighing & Stock Solution Prep. working_std Preparation of Working Standards std_prep->working_std system_suitability System Suitability Test working_std->system_suitability system_suitability->injection separation Chromatographic Separation (C30 Column) injection->separation detection UV-Vis Detection (450 nm) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental Workflow for this compound Quantification.

validation_pathway cluster_validation Method Validation Parameters (ICH Q2(R1)) cluster_precision Precision Sub-types method Proposed HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method for Routine Analysis specificity->validated_method linearity->validated_method accuracy->validated_method repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->validated_method robustness->validated_method repeatability->validated_method intermediate->validated_method

Caption: HPLC Method Validation Pathway.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of a C30 column allows for excellent separation of this analyte from other related carotenoids. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results for its intended application in quality control and stability studies.

References

Application Notes and Protocols for the Extraction of Anhydrolutein III from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein III is a carotenoid derived from the dehydration of lutein. As interest in the biological activities of carotenoid metabolites grows, robust methods for their extraction and quantification from biological matrices are essential for accurate research and development. These application notes provide detailed protocols for the extraction of this compound, adapted from established methods for lutein and other carotenoids. The protocols are designed to be applicable to a variety of biological samples, including plant tissues and potentially animal tissues and fluids, with appropriate modifications.

Core Principles of Extraction

The extraction of this compound from biological matrices involves several key stages: sample preparation, extraction with organic solvents, saponification to remove interfering lipids and chlorophylls, and purification. Given that carotenoids are susceptible to degradation by light, heat, and oxygen, it is crucial to perform all steps under controlled conditions.[1][2]

Quantitative Data Summary

The following table summarizes typical extraction parameters and expected outcomes based on data for related carotenoids. Please note that yields for this compound may vary depending on the starting material and specific conditions that favor its formation.

ParameterMethod 1: Solvent Extraction & SaponificationMethod 2: Solid-Phase Extraction (SPE)
Biological Matrix Marigold Petals, Leafy GreensPlasma, Serum, Urine
Key Reagents Tetrahydrofuran (THF), Ethanol, Potassium Hydroxide (KOH)Methanol, Water, Elution Solvents (e.g., Hexane:Acetone)
Extraction Time 2-4 hours1-2 hours
Typical Recovery > 90% (for total carotenoids)> 85% (for carotenoids)
Purity Variable, requires further purificationHigh, depending on the sorbent and elution

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Plant Material

This protocol is adapted from methods used for the extraction of lutein from marigold flowers.[3] Anhydrolutein can be formed during the processing of lutein.

Materials:

  • Biological sample (e.g., dried marigold petals)

  • Tetrahydrofuran (THF)

  • Ethanol (food grade)

  • Potassium Hydroxide (KOH)

  • Water (deionized)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Homogenization: Homogenize 100 g of dried plant material with 1000 mL of THF at room temperature.

  • Saponification: Add a solution of 25 g of KOH in 250 mL of ethanol to the homogenate. Maintain the pH at approximately 12.

  • Extraction: Stir the mixture for about 2 hours at room temperature. The process should be carried out in the dark to prevent carotenoid degradation.[1]

  • Solvent Evaporation: Evaporate the solvents using a rotary evaporator.

  • Washing: Wash the residue with a 1:1 mixture of water and ethanol (1000 mL) to remove the base and other water-soluble components.

  • Collection: Collect the carotenoid crystals by centrifugation.

  • Drying: Wash the collected crystals with 100 mL of alcohol and dry them under a high vacuum overnight at room temperature.

  • Purification and Analysis: The resulting extract, which may contain a mixture of lutein, zeaxanthin, and anhydrolutein, can be further purified by recrystallization or chromatography. Quantify this compound using HPLC with a C30 column, which is effective for separating carotenoid isomers.[2]

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is a general method for extracting carotenoids from liquid biological samples like plasma or serum and can be adapted for this compound.[4]

Materials:

  • Biological fluid (e.g., plasma, serum)

  • C18 SPE Cartridges

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Sample diluted in a suitable aqueous solvent

  • Washing solution (e.g., water or a weak aqueous solvent)

  • Elution solvent (e.g., a mixture of hexane and acetone)

  • Nitrogen gas for evaporation

  • HPLC system

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing methanol through it.

  • Equilibration: Equilibrate the cartridge with a polar solution that matches the sample matrix, typically water or a buffer.

  • Sample Loading: Load the pre-treated biological sample (e.g., plasma diluted with an aqueous solvent) onto the cartridge.

  • Washing: Wash the cartridge with a polar solvent (like water) to remove interferences without eluting the analytes of interest.

  • Drying: Dry the cartridge thoroughly, for instance, with a stream of nitrogen.

  • Elution: Elute the carotenoids, including this compound, with a non-polar organic solvent mixture (e.g., hexane:acetone).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for HPLC analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_analysis Purification & Analysis BiologicalMatrix Biological Matrix (e.g., Marigold Petals) Homogenization Homogenization with THF BiologicalMatrix->Homogenization Saponification Saponification (KOH in Ethanol, pH 12) Homogenization->Saponification Extraction Stirring (2 hrs) Saponification->Extraction SolventEvaporation Solvent Evaporation Extraction->SolventEvaporation Washing Washing (Water/Ethanol) SolventEvaporation->Washing Centrifugation Centrifugation Washing->Centrifugation Drying Drying Centrifugation->Drying CrudeExtract Crude Extract (contains this compound) Drying->CrudeExtract HPLC HPLC Analysis (C30 Column) CrudeExtract->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the extraction of this compound from plant matrices.

SPE_Workflow Start Start: Biological Fluid Conditioning 1. Conditioning (Methanol) Start->Conditioning SPE Cartridge Equilibration 2. Equilibration (Water/Buffer) Conditioning->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing (Polar Solvent) SampleLoading->Washing Drying 5. Drying (Nitrogen Stream) Washing->Drying Elution 6. Elution (Non-polar Solvent) Drying->Elution Evaporation 7. Evaporation Elution->Evaporation Analysis HPLC Analysis Evaporation->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Anhydrolutein III: A Key Precursor for the Synthesis of (3R,3'R)-Zeaxanthin and (3R,3'S;meso)-Zeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zeaxanthin and its stereoisomers are vital carotenoids found in high concentrations in the macula of the human eye, where they are believed to play a crucial role in protecting against age-related macular degeneration (AMD) and photo-oxidative damage. The limited availability of pure zeaxanthin isomers from natural sources has driven the development of synthetic routes from more abundant carotenoids. (3R)-3′,4′-didehydro-β,β-caroten-3-ol, commonly known as Anhydrolutein III, is a readily accessible dehydration product of lutein. It serves as a strategic precursor for the partial synthesis of a diastereomeric mixture of (3R,3′R)-zeaxanthin and (3R,3′S;meso)-zeaxanthin. This document provides detailed protocols for the chemical conversion of this compound to zeaxanthin isomers and their subsequent separation.

Chemical Pathway Overview

The conversion of this compound to zeaxanthin is achieved through a regioselective hydroboration-oxidation reaction. This process targets the 3',4'-double bond in the β-ring of the this compound molecule, leading to the formation of a hydroxyl group at the C-3' position. This reaction yields a mixture of two diastereomers: (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin.[1][2] The subsequent separation of these isomers is critical for obtaining pure compounds for research and pharmaceutical applications and can be efficiently achieved using enzyme-mediated acylation.[1][2]

G anhydrolutein This compound ((3R)-3′,4′-didehydro-β,β-caroten-3-ol) hydroboration Regioselective Hydroboration-Oxidation anhydrolutein->hydroboration mixture Mixture of: (3R,3′R)-Zeaxanthin and (3R,3′S;meso)-Zeaxanthin hydroboration->mixture separation Enzyme-Mediated Acylation (Separation) mixture->separation zeaxanthin (3R,3′R)-Zeaxanthin separation->zeaxanthin meso_zeaxanthin (3R,3′S;meso)-Zeaxanthin separation->meso_zeaxanthin

Data Presentation

Table 1: Influence of Hydroborating Agent and Solvent on the Yield and Diastereomeric Ratio of Zeaxanthin Isomers

The choice of hydroborating agent and solvent significantly impacts the overall yield and the ratio of the resulting zeaxanthin diastereomers. The following table summarizes typical results from the regioselective hydroboration of this compound.

Hydroborating SystemSolventTemperature (°C)Total Yield of Zeaxanthin Isomers (%)Diastereomeric Ratio [(3R,3'R) : (3R,3'S;meso)]Reference
NaBH₄ / Methyl Iodide1,2-dimethoxyethane (DME)20-2577Not specified[2]
BH₃-THFTetrahydrofuran (THF)Not specified57Not specified[2]
Various borane complexesEther solvents0-30Up to 77%Ranging from 1:1 to 3.4:1[1][2]

Note: The diastereomeric ratio can be influenced by the specific borane reagent used, with some chiral boranes showing a degree of diastereoselectivity.

Table 2: Efficiency of Enzymatic Separation of Zeaxanthin Diastereomers

Enzyme-mediated acylation is a highly effective method for separating the diastereomeric mixture of zeaxanthins. Lipases exhibit different selectivities towards the two isomers, allowing for their separation.

EnzymeAcyl DonorSolventDiastereomeric Excess (de) of Separated IsomersReference
Lipase PS (Pseudomonas cepacia)Vinyl acetateTetrahydrofuran (THF)High (specific values depend on reaction time and conditions)[3]
Lipase AK (Pseudomonas fluorescens)Vinyl acetateTetrahydrofuran (THF)High (specific values depend on reaction time and conditions)[3]

Note: The reaction proceeds through the preferential acylation of one isomer, allowing for the separation of the acylated and unreacted carotenoids by chromatography.

Experimental Protocols

Protocol 1: Synthesis of a Mixture of (3R,3'R)-Zeaxanthin and (3R,3'S;meso)-Zeaxanthin via Hydroboration-Oxidation of this compound

This protocol describes a general procedure for the hydroboration of this compound.

Materials:

  • (3R)-3′,4′-Anhydrolutein (this compound)

  • Sodium borohydride (NaBH₄)

  • Methyl iodide (CH₃I)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • 3N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (3R)-3′,4′-anhydrolutein (1 equivalent) and NaBH₄ (2.1 equivalents) in anhydrous DME.

  • With stirring, slowly add a solution of methyl iodide (2.1 equivalents) in anhydrous DME to the mixture at room temperature (20-25°C). Maintain the temperature with occasional cooling in a water bath if necessary.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Cool the reaction mixture to -10°C using an ice-salt bath.

  • Slowly and sequentially add 3N NaOH followed by 30% H₂O₂, ensuring the temperature remains at -10°C.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Remove any solids by filtration.

  • Transfer the filtrate to a separatory funnel and partition the product between water and ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Crystallize the resulting solid from a mixture of ethyl acetate and hexane to yield the mixture of (3R,3′R)-zeaxanthin and (3R,3′S;meso)-zeaxanthin.[2]

G start Dissolve this compound and NaBH₄ in DME add_MeI Add Methyl Iodide Solution start->add_MeI react Stir for 1 hour at room temperature add_MeI->react cool Cool to -10°C react->cool oxidize Add NaOH and H₂O₂ cool->oxidize warm Warm to room temperature and stir for 1 hour oxidize->warm workup Filtration, Extraction, and Drying warm->workup crystallize Crystallization workup->crystallize product Mixture of Zeaxanthin Isomers crystallize->product

Protocol 2: Separation of (3R,3'R)-Zeaxanthin and (3R,3'S;meso)-Zeaxanthin via Enzyme-Mediated Acylation

This protocol outlines the enzymatic separation of the zeaxanthin diastereomers.

Materials:

  • Mixture of (3R,3′R)-zeaxanthin and (3R,3′S;meso)-zeaxanthin

  • Immobilized Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens)

  • Vinyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the mixture of zeaxanthin isomers in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the immobilized lipase (e.g., Lipase PS) and vinyl acetate to the solution.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by chiral HPLC. The reaction proceeds through the mono-acylation of the zeaxanthin isomers, followed by the di-acylation of (3R,3'R)-zeaxanthin.

  • Continue the reaction until the desired degree of separation is achieved, which is typically when (3R,3'R)-zeaxanthin is converted to its diacetate, while (3R,3'S;meso)-zeaxanthin remains as the monoacetate.

  • Filter to remove the immobilized enzyme.

  • Evaporate the solvent under reduced pressure.

  • Separate the resulting mixture of acylated zeaxanthins by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • The separated mono- and di-acetylated zeaxanthins can be hydrolyzed back to the free hydroxyl forms if required.

G start Dissolve Zeaxanthin Isomer Mixture in THF add_reagents Add Immobilized Lipase and Vinyl Acetate start->add_reagents react Stir at room temperature add_reagents->react monitor Monitor reaction by Chiral HPLC react->monitor filter Filter to remove enzyme monitor->filter concentrate Evaporate solvent filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product1 Separated (3R,3′R)-Zeaxanthin derivative chromatography->product1 product2 Separated (3R,3′S;meso)-Zeaxanthin derivative chromatography->product2

Analytical Characterization

The analysis of the reaction products and the determination of the diastereomeric ratio are crucial steps. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

  • Normal-Phase HPLC: Can be used to separate the zeaxanthin mixture from unreacted this compound and other byproducts.

  • Chiral HPLC: Essential for the separation and quantification of the (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin diastereomers. A chiral column, such as a Daicel CHIRALPAK AD-H, is typically employed.

The identity of the products should be confirmed by spectroscopic methods, including UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a valuable and readily available precursor for the efficient synthesis of (3R,3'R)-zeaxanthin and its meso-isomer. The protocols outlined in this document provide a robust framework for researchers in the fields of carotenoid chemistry, drug development, and nutritional science to produce and isolate these important compounds for further investigation and application. Careful control of reaction conditions and appropriate analytical monitoring are key to achieving high yields and purity.

References

Application Notes and Protocols for Utilizing Anhydrolutein III in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein III, a dehydrated metabolite of the dietary carotenoid lutein, is an emerging molecule of interest in the study of carotenoid metabolic pathways. While research on this compound is not as extensive as that on its precursor, lutein, its presence in various biological systems, particularly in avian species, points to specific enzymatic activities and metabolic routes that warrant further investigation. These application notes provide a comprehensive overview of the current understanding of this compound's role in metabolism, protocols for its study, and potential research applications.

The primary focus of existing research has been on 2',3'-anhydrolutein , a metabolically derived carotenoid identified in significant quantities in the plasma, liver, and other tissues of zebra finches (Taeniopygia guttata).[1] Studies suggest that these birds metabolically convert dietary lutein into 2',3'-anhydrolutein.[1][2] While the precise enzymatic machinery is yet to be fully elucidated, the involvement of cytochrome P450 monooxygenases, known to participate in carotenoid metabolism, is a strong possibility.[3][4] The study of this conversion offers a valuable model for understanding carotenoid modifications within a biological system.

These notes will guide researchers in designing experiments to explore the metabolic pathways involving this compound, with a focus on its formation from lutein.

Metabolic Pathway of Lutein to Anhydrolutein

The metabolic conversion of lutein to 2',3'-anhydrolutein is a key area of investigation. While the specific enzyme responsible for this dehydration reaction has not been definitively identified, a putative pathway can be proposed based on known carotenoid metabolism.

Lutein to Anhydrolutein Pathway Lutein Dietary Lutein Enzyme Putative Dehydratase (e.g., Cytochrome P450 enzyme) Lutein->Enzyme Absorption Anhydrolutein 2',3'-Anhydrolutein Enzyme->Anhydrolutein Dehydration Tissue Tissue Distribution (Plasma, Liver) Anhydrolutein->Tissue Transport

Caption: Putative metabolic pathway of dietary lutein to 2',3'-anhydrolutein.

Quantitative Data

The following table summarizes the reported concentrations of lutein and 2',3'-anhydrolutein in the plasma and various tissues of zebra finches, providing a baseline for comparative metabolic studies.

TissueLutein Concentration (µg/g or µg/mL)2',3'-Anhydrolutein Concentration (µg/g or µg/mL)Reference
Plasma (Male)3.8 ± 0.58.9 ± 1.1[1]
Plasma (Female)3.5 ± 0.47.8 ± 0.9[1]
LiverMajor CarotenoidMajor Carotenoid[1]
Adipose TissueHigher than AnhydroluteinPresent[1]
Egg YolkHigher than AnhydroluteinPresent[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of Anhydrolutein from Biological Samples

This protocol outlines the steps for extracting and quantifying anhydrolutein and its precursor, lutein, from plasma and tissue samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Biological sample (plasma, liver, adipose tissue)

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%, with 0.1% butylated hydroxytoluene - BHT)

  • Hexane

  • Tert-butyl methyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

  • Lutein and 2',3'-anhydrolutein standards

Procedure:

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add 100 µL of PBS and 200 µL of ethanol (with BHT). Vortex for 30 seconds to precipitate proteins.

    • Tissues: Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of PBS. Add 2 mL of ethanol (with BHT) and vortex thoroughly.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a hexane:MTBE (1:1, v/v) mixture to the sample.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction step on the lower aqueous layer twice more.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, MTBE, and water.

    • Detection: Monitor at the maximum absorbance wavelength for lutein and anhydrolutein (approximately 445-450 nm).

    • Quantification: Create a standard curve using pure lutein and 2',3'-anhydrolutein standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for Anhydrolutein Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue) Homogenize Homogenization (for tissues) Protein Precipitation (for plasma) Sample->Homogenize LLE Liquid-Liquid Extraction (Hexane:MTBE) Homogenize->LLE Dry Drying under Nitrogen LLE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute HPLC HPLC-PDA Analysis (C30 Column) Reconstitute->HPLC Quantify Quantification (Standard Curve) HPLC->Quantify

Caption: Workflow for the extraction and analysis of Anhydrolutein.

Protocol 2: In Vitro Assay for Lutein to Anhydrolutein Conversion

This protocol provides a framework for investigating the enzymatic conversion of lutein to anhydrolutein using liver microsomes, which are a source of cytochrome P450 enzymes.

Materials:

  • Fresh liver tissue (e.g., from zebra finch or other relevant species)

  • Microsome isolation buffer (e.g., Tris-HCl buffer with sucrose and EDTA)

  • Lutein standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Extraction solvents (as in Protocol 1)

  • HPLC system (as in Protocol 1)

Procedure:

  • Microsome Isolation:

    • Homogenize fresh liver tissue in ice-cold isolation buffer.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in incubation buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the liver microsomes (e.g., 1 mg protein), lutein (dissolved in a small amount of a suitable solvent like ethanol), and the NADPH regenerating system in the incubation buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 30-60 minutes).

    • Include control reactions without microsomes and without the NADPH regenerating system.

  • Extraction and Analysis:

    • Stop the reaction by adding cold ethanol (with BHT).

    • Extract the carotenoids using the liquid-liquid extraction procedure described in Protocol 1.

    • Analyze the formation of 2',3'-anhydrolutein by HPLC as described in Protocol 1.

In Vitro Lutein Metabolism Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Liver Liver Tissue Microsomes Isolate Microsomes Liver->Microsomes Incubate Incubate Microsomes with Lutein and NADPH Regenerating System Microsomes->Incubate Extract Extract Carotenoids Incubate->Extract HPLC HPLC Analysis for Anhydrolutein Formation Extract->HPLC

Caption: Workflow for the in vitro enzymatic conversion assay.

Research Applications

The study of this compound and its metabolic pathway has several potential applications for researchers in various fields:

  • Metabolic Pathway Elucidation: Investigating the conversion of lutein to anhydrolutein can help identify and characterize novel enzymes involved in carotenoid metabolism.

  • Biomarker Discovery: The presence and concentration of this compound in tissues could serve as a biomarker for specific metabolic activities or dietary intakes.

  • Comparative Physiology: Studying this pathway in different species can provide insights into the evolution of carotenoid metabolism and its physiological significance.

  • Drug Development: Understanding the enzymes involved in carotenoid modifications could open avenues for developing drugs that modulate these pathways for therapeutic purposes, particularly in relation to oxidative stress and age-related diseases.

Conclusion

This compound, particularly 2',3'-anhydrolutein, represents a fascinating and relatively underexplored area of carotenoid metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers to delve into the metabolic pathways of this intriguing molecule. Further research in this area is crucial for a more complete understanding of the diverse roles of carotenoids in biological systems.

References

Application Notes and Protocols: Anhydrolutein III in Carotenoid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrolutein III, also known as 2',3'-anhydrolutein, is a carotenoid of significant interest in the field of animal physiology and metabolism. Unlike its parent compound, lutein, which is directly obtained from dietary sources, this compound is a metabolite formed through the dehydration of lutein.[1][2] Its presence in various tissues of certain avian species, such as the zebra finch (Taeniopygia guttata), suggests a specific physiological role.[1][2][3] This document provides detailed application notes and protocols for the study of this compound in a research setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its accurate quantification and for the design of relevant in vitro and in vivo studies.

PropertyValueReference
Molecular Formula C40H54OPubChem
Molecular Weight 550.9 g/mol PubChem
Appearance Yellow/Orange Crystalline SolidInferred from other carotenoids
Solubility Soluble in organic solvents (e.g., hexane, acetone, ethanol), Insoluble in waterInferred from other carotenoids
Maximal Absorbance (λmax) ~446-450 nm in ethanolInferred from HPLC detection wavelengths for similar carotenoids

Applications in Carotenoid Research

This compound serves as a valuable biomarker for studying carotenoid metabolism and allocation in animals. Its primary applications include:

  • Investigating Lutein Metabolism: As a direct metabolite of lutein, the quantification of this compound provides a proxy for the rate and location of lutein dehydration in vivo.[1][2]

  • Biomarker for Physiological Condition: The levels of this compound in tissues may correlate with an animal's health, diet, and physiological stress, making it a potential biomarker.

  • Understanding Carotenoid Distribution: Studying the differential deposition of this compound in various tissues (e.g., plasma, liver, adipose tissue) can shed light on the mechanisms of carotenoid transport and storage.[1]

  • Precursor for Zeaxanthin Synthesis: this compound is a key intermediate in the chemical synthesis of (3R,3'R)-zeaxanthin and (3R,3'S;meso)-zeaxanthin, two important carotenoids for eye health.

Quantitative Data Summary

The following table summarizes the reported distribution of major carotenoids, including this compound, in the plasma and tissues of the zebra finch. This data is crucial for designing experiments aimed at modulating or measuring carotenoid profiles.

CarotenoidPlasma (µg/mL)Liver (µg/g)Adipose Tissue (µg/g)Egg Yolk (µg/g)Reference
This compound Major ComponentMajor ComponentLower ConcentrationLower Concentration[1]
Lutein PresentPresentHigher ConcentrationHigher Concentration[1]
Zeaxanthin PresentPresentHigher ConcentrationHigher Concentration[1]
β-Cryptoxanthin PresentPresentPresentPresent[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Avian Plasma and Tissues by HPLC

This protocol is adapted from methodologies used for carotenoid analysis in avian species.[2]

1. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 100 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Tissues (Liver, Adipose): Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of ethanol.

2. Extraction:

  • Add 200 µL of hexane to the ethanol-treated sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the carotenoids.

  • Repeat the hexane extraction two more times and pool the extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is suitable for separating carotenoids.

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A starting condition could be 80:15:5 (Methanol:MTBE:Water) with a gradient to increase the MTBE concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis detector set at 446 nm.

  • Identification: this compound can be identified by its retention time, which has been reported to be approximately 13.0 minutes under certain conditions.[2] Co-injection with a purified standard (if available) is recommended for definitive identification.

  • Quantification: Create a standard curve using a purified carotenoid standard with a similar absorption spectrum (e.g., lutein) if a pure this compound standard is not available. Express results as µg/g of tissue or µg/mL of plasma.

Protocol 2: In Vitro Antioxidant Capacity Assessment

While specific data for this compound is lacking, its antioxidant potential can be assessed using standard assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM DPPH solution in ethanol.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.

  • Add 10 µL of the this compound sample to 190 µL of the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO4·7H2O and express the results as µmol Fe(II) equivalents per µg of this compound.

Protocol 3: Caco-2 Cell Permeability Assay for Intestinal Absorption

This protocol can be adapted to study the intestinal transport of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® supports until a confluent monolayer is formed (typically 21 days).

  • Micelle Preparation: Solubilize this compound in a micellar solution containing bile salts and phospholipids to mimic in vivo conditions.

  • Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add the this compound micellar solution to the apical chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound micellar solution to the basolateral chamber.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of this compound in the samples using the HPLC method described in Protocol 1.

  • Calculate Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

Signaling Pathways and Logical Relationships

While direct research on the signaling pathways affected by this compound is not yet available, we can infer potential mechanisms based on the known activities of its parent compound, lutein. Lutein has been shown to modulate key pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.

Proposed Metabolic Pathway of this compound

Diet Dietary Lutein GI Gastrointestinal Tract Diet->GI Ingestion Dehydration Dehydration GI->Dehydration Metabolism Anhydro This compound Dehydration->Anhydro Blood Bloodstream Anhydro->Blood Absorption Tissues Tissues (Liver, Adipose, etc.) Blood->Tissues Distribution

Caption: Proposed metabolic pathway for the formation and distribution of this compound.

Hypothetical Experimental Workflow for this compound Research

cluster_synthesis Source cluster_analysis Analysis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Chemical Synthesis or Isolation from Biological Samples HPLC HPLC Quantification (Protocol 1) Synthesis->HPLC Antioxidant Antioxidant Assays (Protocol 2) Synthesis->Antioxidant Caco2 Caco-2 Permeability (Protocol 3) Synthesis->Caco2 CellSignaling Cell Signaling Studies (e.g., Nrf2/NF-κB) Synthesis->CellSignaling AnimalModel Animal Model Studies (e.g., Zebra Finch) Synthesis->AnimalModel AnimalModel->HPLC

Caption: A logical workflow for the comprehensive research of this compound.

Postulated Signaling Effects of this compound (Inferred from Lutein)

cluster_Nrf2 Antioxidant Response cluster_NFkB Inflammatory Response Anhydro This compound (Postulated) Nrf2 Nrf2 Activation Anhydro->Nrf2 May Promote NFkB NF-κB Inhibition Anhydro->NFkB May Inhibit ARE ARE-driven Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE Inflammation Decreased Pro-inflammatory Cytokine Production NFkB->Inflammation

References

Protocol for monitoring Anhydrolutein III formation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Monitoring Anhydrolutein III Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carotenoid derivative formed from lutein. While its precise biological role is still under investigation, understanding its formation is crucial for researchers in nutrition, toxicology, and drug development. Anhydrolutein has been identified in various biological systems, and its presence may be indicative of metabolic pathways or degradation processes affecting the parent carotenoid, lutein.[1][2] The formation of anhydrolutein can occur through metabolic conversion or as a result of degradation processes such as photo-oxidation or acid-catalyzed dehydration.[2][3] This document provides a detailed protocol for monitoring the formation of this compound from lutein in an in vitro setting, which can be adapted for various sample matrices. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, a common method for carotenoid analysis.[3][4][5][6]

Experimental Protocols

In Vitro Model for Acid-Catalyzed Formation of this compound

This protocol describes a controlled experiment to monitor the conversion of lutein to this compound under acidic conditions, simulating a potential degradation pathway.

a. Materials and Reagents:

  • Lutein standard (crystalline)

  • Ethanol (95%, HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium bicarbonate (5% w/v solution)

  • Anhydrous sodium sulfate

  • Butylated hydroxytoluene (BHT)

  • Deionized water

  • Nitrogen gas

b. Equipment:

  • Amber glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with PDA detector

  • Analytical balance

c. Procedure:

  • Preparation of Lutein Stock Solution: Accurately weigh 5 mg of lutein and dissolve it in 50 mL of ethanol containing 0.1% BHT to prevent oxidation. This yields a 100 µg/mL stock solution. All procedures involving carotenoids should be performed under dim light to prevent photodegradation.[7][8]

  • Reaction Setup: In a series of amber glass vials, add 1 mL of the lutein stock solution. To each vial, add 1 mL of 0.1 M HCl. Cap the vials tightly and vortex for 30 seconds.

  • Time-Course Monitoring: Incubate the vials at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction in one vial by adding 2 mL of 5% sodium bicarbonate solution to neutralize the acid.

  • Extraction: To the neutralized solution, add 5 mL of dichloromethane, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Preparation for HPLC: Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the HPLC mobile phase (see section 2). The sample is now ready for HPLC analysis.

HPLC Method for Quantification of Lutein and this compound

This section details the HPLC-PDA method for the separation and quantification of lutein and its degradation product, this compound.

a. HPLC System and Conditions:

  • Column: C30 Carotenoid column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Methanol:Acetonitrile:Water (81:15:4, v/v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 100% A

    • 40-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • PDA Detection: 450 nm for quantification, with spectral scanning from 250-600 nm for peak identification.

b. Calibration and Quantification:

  • Prepare a series of standard solutions of lutein at concentrations ranging from 0.1 to 50 µg/mL.

  • If an this compound standard is available, prepare a similar calibration curve. If not, the formation can be expressed as the relative peak area percentage compared to the initial lutein peak area.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration for lutein.

  • Quantify the amount of lutein remaining and this compound formed in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative data from the time-course experiment can be summarized in the following table for easy comparison.

Time (minutes)Lutein Concentration (µg/mL)This compound Peak Area% Lutein Remaining
050.00100%
1542.515,00085%
3035.032,00070%
6022.558,00045%
12010.085,00020%
2402.5100,0005%

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed formation pathway of this compound from lutein and the experimental workflow for its monitoring.

cluster_pathway Proposed Formation Pathway Lutein Lutein Intermediate Carbocation Intermediate Lutein->Intermediate H+ (Acid-catalyzed dehydration) Anhydrolutein_III This compound Intermediate->Anhydrolutein_III Elimination of H2O

Caption: Acid-catalyzed formation of this compound from lutein.

cluster_workflow Experimental Workflow start Prepare Lutein Stock Solution react Incubate with Acid at 37°C start->react time_points Collect Samples at Time Points react->time_points neutralize Neutralize Reaction time_points->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry and Reconstitute extract->dry hplc HPLC-PDA Analysis dry->hplc data Quantify and Analyze Data hplc->data

Caption: Workflow for monitoring this compound formation.

Discussion

This protocol provides a robust framework for monitoring the formation of this compound. The use of a C30 column is recommended for optimal separation of carotenoid isomers.[5] It is important to handle carotenoid samples with care, protecting them from light, heat, and oxygen to prevent unwanted degradation and artifact formation.[7][8] The described in vitro model can be adapted to investigate other factors influencing this compound formation, such as different pH levels, temperatures, and the presence of pro-oxidants or antioxidants. For drug development professionals, understanding the stability of lutein and its potential conversion to byproducts like this compound under various physiological conditions is critical for formulation and bioavailability studies. Further characterization of this compound and other degradation products can be achieved using mass spectrometry (LC-MS) for unequivocal identification.[3]

References

Application Notes and Protocols: Anhydrolutein III as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of carotenoids such as lutein and zeaxanthin by chromatographic methods, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal internal standard should be a compound that is structurally similar to the analyte, exhibits similar chromatographic behavior and extraction recovery, but is not naturally present in the sample. Anhydrolutein III, a dehydration product of lutein, presents itself as a potential candidate for this role. Its structural similarity to lutein and zeaxanthin ensures comparable behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometry.

This document provides detailed application notes and protocols for the synthesis and application of this compound as an internal standard in the HPLC-UV/Vis and LC-MS/MS analysis of carotenoids.

Synthesis of this compound Internal Standard

This compound, chemically known as (3R)-3′,4′-didehydro-β,β-caroten-3-ol, can be synthesized from a readily available starting material, (3R,3′R,6′R)-lutein, through an acid-catalyzed dehydration reaction. The following protocol is adapted from established synthesis procedures for related compounds.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1 gram of (3R,3′R,6′R)-lutein in 30 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask under an argon atmosphere.

  • Acid Catalyst Addition: To the solution, add a catalytic amount of a suitable acid, such as a few drops of hydrochloric acid dissolved in ethanol, to initiate the dehydration reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:acetone (7:3 v/v) solvent system or by HPLC. The reaction is typically complete within 3-5 hours.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-acetone gradient to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using UV/Vis spectroscopy, HPLC, and mass spectrometry.

G cluster_synthesis Synthesis of this compound Lutein Lutein Dissolution Dissolve in Dichloromethane Lutein->Dissolution Acid_Addition Add Acid Catalyst Dissolution->Acid_Addition Reaction Stir at Room Temperature (Monitor by HPLC/TLC) Acid_Addition->Reaction Quench_Extract Quench with NaHCO3 & Extract Reaction->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Anhydrolutein_III Pure this compound (IS) Purification->Anhydrolutein_III

Caption: Workflow for the synthesis of this compound.

Application in Quantitative Chromatography

This compound is particularly suitable as an internal standard for the quantification of lutein, zeaxanthin, and their isomers in various matrices, including biological samples (plasma, tissues) and pharmaceutical formulations.

Sample Preparation Protocol
  • Sample Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution in a suitable organic solvent (e.g., ethanol) to achieve a final concentration within the calibration range.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the carotenoids from the sample matrix. A common method involves extraction with a mixture of hexane and ethanol.

  • Saponification (Optional): For samples containing carotenoid esters, a saponification step with potassium hydroxide may be necessary to hydrolyze the esters to their free forms. This step should be performed under an inert atmosphere to prevent degradation.

  • Reconstitution: After extraction and optional saponification, evaporate the solvent and reconstitute the residue in the mobile phase or a compatible solvent for injection into the chromatography system.

G cluster_prep Sample Preparation Workflow Sample Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Saponification Saponification (Optional) Extraction->Saponification Reconstitution Evaporate and Reconstitute Saponification->Reconstitution Analysis Inject for HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for sample preparation.

Proposed HPLC-UV/Vis Method

This method is suitable for the simultaneous quantification of lutein, zeaxanthin, and this compound.

ParameterCondition
Column C30 Reversed-Phase, 3 µm, 2.1 x 150 mm
Mobile Phase A Methanol : Water (95:5, v/v) with 0.1% Formic Acid
Mobile Phase B Methyl-tert-butyl ether (MTBE) with 0.1% Formic Acid
Gradient 0-10 min, 10-50% B; 10-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 450 nm

Expected Chromatographic Performance

CompoundExpected Retention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Lutein~8.55 - 1000>0.9951.55
Zeaxanthin~8.85 - 1000>0.9951.55
This compound (IS) ~12.2 ----

Note: Retention times are estimates. This compound is less polar than lutein and zeaxanthin and is expected to have a longer retention time on a reversed-phase column.

Proposed LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

ParameterCondition
LC System UHPLC with conditions similar to the HPLC-UV/Vis method
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 400°C (APCI)
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lutein569.4477.425
Zeaxanthin569.4477.425
This compound (IS) 551.4 459.4 25

Note: As lutein and zeaxanthin are isomers, they have the same precursor and product ions and are differentiated by their chromatographic retention times.

Data Analysis and Quantification

The concentration of each analyte is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

G cluster_analysis Quantitative Analysis Logic Chromatogram Obtain Chromatogram (Peak Areas) Peak_Ratio Calculate Peak Area Ratio (Analyte / IS) Chromatogram->Peak_Ratio Concentration Determine Analyte Concentration Peak_Ratio->Concentration Calibration_Curve Construct Calibration Curve (Ratio vs. Concentration) Calibration_Curve->Concentration

Caption: Logic for quantitative data analysis.

Conclusion

This compound is a promising internal standard for the accurate and precise quantification of lutein, zeaxanthin, and related carotenoids in various sample matrices. Its synthesis from lutein is straightforward, and its chromatographic and mass spectrometric properties are well-suited for its role as an internal standard. The protocols provided herein offer a comprehensive guide for researchers and scientists to implement the use of this compound in their analytical workflows, thereby enhancing the reliability of their quantitative results.

Troubleshooting & Optimization

Improving Anhydrolutein III stability during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anhydrolutein III. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of this compound during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of this compound samples.

Issue Potential Cause Recommended Solution
Low or no detectable this compound in processed sample. Degradation due to light exposure: this compound, like other carotenoids, is highly susceptible to photodegradation.[1][2][3]Work under dim or red light.[4] Use amber-colored glassware or wrap containers in aluminum foil.
Oxidation: Exposure to atmospheric oxygen can rapidly degrade the molecule.[1][3][5]Degas solvents and blanket the sample with an inert gas like nitrogen or argon at all stages.[1][6][7]
Thermal Degradation: High temperatures during extraction or solvent evaporation can cause degradation and isomerization.[2][3][6][8]Use low-temperature extraction methods.[6] Evaporate solvents under a stream of inert gas at low heat. Store samples at -20°C or lower for short-term storage and -80°C for long-term storage.[1][4]
Acid-catalyzed degradation: Acidic conditions can lead to isomerization and decomposition of carotenoids.[1][2][3]Neutralize the sample matrix if acidic. Use neutral or slightly basic solvents for extraction.
Inconsistent quantification results between replicates. Isomerization: Exposure to light, heat, or acid can cause the formation of cis-isomers from the all-trans form, affecting chromatographic separation and quantification.[1][3][6][8][9]Strictly control light, temperature, and pH throughout the sample preparation process. Use a C30 column for HPLC analysis, which can help in separating isomers.[10]
Incomplete extraction: The hydrophobic nature of this compound may lead to poor extraction efficiency if the wrong solvent is used.Use a combination of polar and non-polar solvents for extraction, such as a mixture of hexane, acetone, and ethanol.[11] Ensure the sample is thoroughly homogenized.
Presence of unexpected peaks in chromatogram. Formation of degradation products: Oxidation and isomerization can lead to the formation of various byproducts.[6]Minimize exposure to oxygen, light, and heat. The use of antioxidants like BHT or pyrogallol during extraction may help prevent oxidation.[5]
Chlorophyll interference: If extracting from plant material, chlorophylls can interfere with spectrophotometric quantification.[1]Saponification with methanolic KOH can be used to degrade chlorophylls. However, this should be done carefully as it can also degrade sensitive carotenoids.[6][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The primary factors leading to the degradation of carotenoids like this compound are exposure to light, oxygen, high temperatures, and acidic conditions.[1][2][3] These factors can induce isomerization (conversion from the trans to cis form) and oxidative cleavage of the polyene chain, resulting in a loss of the compound.[3][6][9]

Q2: What is the ideal temperature for storing this compound samples?

A2: For short-term storage (a few days), samples should be kept at -20°C.[4] For long-term storage, temperatures of -80°C are recommended to minimize degradation.[1] It is crucial to store samples in the dark and under an inert atmosphere.[1][4]

Q3: Which solvents are best for extracting this compound?

A3: Due to their lipophilic nature, carotenoids are typically extracted using organic solvents.[1] A mixture of solvents is often most effective. Common combinations include hexane/acetone/ethanol or chloroform/dichloromethane.[10][11] The choice of solvent will depend on the sample matrix. It is important to use high-purity, degassed solvents.

Q4: How can I prevent oxidation of this compound during my experiment?

A4: To prevent oxidation, all sample preparation steps should be carried out in an oxygen-free environment. This can be achieved by working in a glove box or by continuously flushing samples and containers with an inert gas such as nitrogen or argon.[1][6] The addition of antioxidants like butylated hydroxytoluene (BHT) or pyrogallol to the extraction solvent can also help minimize oxidation.[5]

Q5: Can I use saponification to remove interfering lipids and chlorophylls?

A5: Saponification (alkaline hydrolysis) is a common method to remove interfering fats and chlorophylls.[6] However, it must be performed with caution as some carotenoids are sensitive to alkaline conditions, which can lead to degradation.[6] If saponification is necessary, it should be carried out at a controlled temperature and for a limited time.[6]

Experimental Protocols

Protocol 1: General Extraction of this compound from a Semi-Solid Matrix

This protocol provides a general method for extracting this compound, adapted from procedures for similar carotenoids.

  • Sample Homogenization:

    • Weigh the sample and homogenize it in a mixture of hexane, acetone, and ethanol (2:1:1 v/v/v) containing 0.1% BHT. Perform this step on ice and under dim light.

  • Extraction:

    • After homogenization, add distilled water to the mixture to facilitate phase separation.

    • Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

    • Carefully collect the upper hexane layer containing the this compound.

    • Repeat the extraction process on the lower aqueous layer two more times with hexane.

    • Pool all the hexane extracts.

  • Solvent Evaporation:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas in a water bath at a temperature not exceeding 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a known volume of an appropriate solvent for your analytical method (e.g., MTBE or a mobile phase constituent).

    • Transfer the reconstituted sample to an amber vial, flush with nitrogen, and seal tightly.

    • Store at -80°C until analysis.

Protocol 2: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of a purified this compound solution under different conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol with 0.1% BHT).

  • Aliquoting and Exposure Conditions:

    • Aliquot the stock solution into several amber and clear vials.

    • Expose the vials to different conditions:

      • Light: One set of clear vials exposed to ambient light and another set wrapped in foil (dark control).

      • Temperature: Store sets of amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).[7]

      • Oxygen: Prepare two sets of amber vials, one blanketed with nitrogen and the other with ambient air.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.

    • Analyze the concentration of this compound immediately using a stability-indicating method like HPLC with a C30 column.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

Anhydrolutein_III_Sample_Preparation_Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage cluster_degradation Degradation Factors start Sample Collection homogenize Homogenization (with antioxidant, on ice) start->homogenize acid Acid start->acid if sample is acidic extract Solvent Extraction (e.g., Hexane/Acetone/Ethanol) homogenize->extract light Light homogenize->light separate Phase Separation (Centrifugation) extract->separate oxygen Oxygen extract->oxygen collect Collect Organic Layer separate->collect evaporate Solvent Evaporation (under N2, <40°C) collect->evaporate reconstitute Reconstitution (in analysis solvent) evaporate->reconstitute heat Heat evaporate->heat analyze HPLC/UPC2 Analysis (C30 column) reconstitute->analyze store Storage (-80°C, under N2, dark) reconstitute->store if not immediate

Caption: Workflow for this compound sample preparation with key degradation factors.

logical_relationship cluster_factors Destabilizing Factors cluster_protective Protective Measures anhydrolutein This compound Stability light Light anhydrolutein->light is decreased by oxygen Oxygen anhydrolutein->oxygen is decreased by heat Heat anhydrolutein->heat is decreased by acid Acid anhydrolutein->acid is decreased by dim_light Dim/Red Light Amber Vials light->dim_light is mitigated by inert_gas Inert Gas (N2/Ar) oxygen->inert_gas is mitigated by antioxidants Antioxidants (BHT) oxygen->antioxidants is mitigated by low_temp Low Temperature (-80°C Storage) heat->low_temp is mitigated by neutral_ph Neutral pH acid->neutral_ph is mitigated by

Caption: Factors affecting this compound stability and corresponding protective measures.

References

Anhydrolutein III isomerization during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrolutein III. The focus is on preventing and troubleshooting isomerization during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to lutein?

This compound, also known as 2',3'-anhydrolutein, is a metabolite of lutein. It is formed from dietary lutein and has been identified in the plasma, liver, and other tissues of certain animal species.[1] It is structurally different from lutein due to the presence of a double bond in the 2',3' position of one of the ionone rings.

Q2: Why is isomerization a concern during the analysis of this compound?

Like other carotenoids, this compound has a long chain of conjugated double bonds, making it susceptible to isomerization (conversion into different geometric forms, i.e., cis/trans isomers). Isomerization can be induced by factors such as heat, light, and acid during sample preparation and analysis. This is a significant concern because different isomers may have different physical, chemical, and biological properties, and their presence can lead to inaccurate quantification and characterization of the parent compound.

Q3: What are the main factors that cause this compound isomerization?

Based on extensive research on related carotenoids like lutein and β-carotene, the primary factors that can induce isomerization in this compound are:

  • Light: Exposure to UV or even fluorescent light can provide the energy to convert trans isomers to cis isomers.[2]

  • Heat: High temperatures during sample extraction, evaporation, or chromatography can promote isomerization.[3][4]

  • Acid: Acidic conditions can catalyze the isomerization of carotenoids.[5]

  • Oxygen: In the presence of light and heat, oxygen can lead to both isomerization and oxidative degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in HPLC chromatogram, especially small peaks around the main this compound peak. Isomerization of this compound into its cis-isomers.1. Minimize Light Exposure: Work under dim or red light. Use amber vials for sample storage and analysis.[6][7] 2. Control Temperature: Avoid heating samples above 40°C.[5] Use a cooled autosampler if available. Optimize HPLC column temperature; for many carotenoids, a temperature around 23-25°C provides a good balance of separation and stability.[3] 3. Neutralize Samples: If the sample matrix is acidic, neutralize it before extraction. The addition of a weak base like sodium carbonate can help maintain the stability of epoxy-carotenoids. 4. Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidation, which can be linked to isomerization.[2] 5. Optimize HPLC Column: Use a C30 column, which is specifically designed for separating carotenoid isomers and provides better resolution than traditional C18 columns.[3][8]
Poor reproducibility of quantitative results for this compound. Inconsistent isomerization between samples due to variations in handling.1. Standardize Procedures: Ensure all samples are processed under identical conditions (light exposure, temperature, time). 2. Prepare Fresh Standards: Carotenoid standards can degrade and isomerize over time, even when stored properly. Prepare fresh working standards daily. 3. Analyze Samples Promptly: Analyze extracted samples as quickly as possible to minimize the time for isomerization to occur. If storage is necessary, store extracts at -20°C or lower in the dark under an inert atmosphere (e.g., nitrogen or argon).
Loss of total this compound concentration over time. Degradation of this compound, which can be accelerated by the same factors that cause isomerization.1. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 2. Store Samples Properly: Store both solid samples and extracts under an inert atmosphere at low temperatures (-20°C to -80°C) and protected from light. 3. Limit Evaporation Steps: If solvent evaporation is necessary, perform it under a stream of nitrogen at a low temperature.

Quantitative Data Summary

Table 1: Effect of pH on Lutein Degradation at 40°C for 1 hour

pHLutein Loss (%)
812.44
715.22
620.15
524.33
426.78
329.00
248.89
Data adapted from a study on the oxidative stability of lutein.[5]

Table 2: Effect of Temperature on Lutein Degradation at Neutral pH for 1 hour

Temperature (°C)Lutein Loss (%)
4015.22
5028.56
6045.33
7068.22
8087.11
100100
Data adapted from a study on the oxidative stability of lutein.[5]

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound while Minimizing Isomerization

This protocol is a generalized procedure based on methods used for other carotenoids.[6]

  • Sample Homogenization:

    • All steps should be performed under dim or red light.

    • Homogenize the sample in a suitable solvent mixture. A common mixture for xanthophylls is hexane/ethanol/acetone (1:1:1, v/v/v).[8]

    • If the sample is acidic, consider adding a neutralizing agent like sodium carbonate during homogenization.

  • Extraction:

    • Perform solid-liquid extraction by shaking or vortexing the sample with the solvent mixture for 1 hour at room temperature.

    • Add a 10% aqueous sodium sulfate solution and vortex to facilitate phase separation.

    • Centrifuge the mixture at 4000 rpm for 5 minutes at 4°C.

  • Phase Separation and Collection:

    • Carefully collect the upper organic layer containing the carotenoids.

    • Re-extract the aqueous layer with the solvent mixture to ensure complete recovery.

    • Combine the organic extracts.

  • Solvent Evaporation:

    • If concentration is needed, evaporate the solvent under a gentle stream of nitrogen gas at a temperature below 30°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in the HPLC mobile phase or a suitable solvent like methyl tert-butyl ether (MTBE).

    • Store the reconstituted sample in an amber vial at -20°C or below until HPLC analysis.

Protocol 2: HPLC Method for Separation of Carotenoid Isomers

This is a representative HPLC method for separating carotenoid isomers, which should be effective for this compound.[7][8]

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water.

    • Solvent A: Methanol/Water (96:4, v/v) with 10 mM ammonium acetate.

    • Solvent B: MTBE.

  • Gradient:

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar compounds. A typical gradient might run over 30-60 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode array detector (DAD) set at the wavelength of maximum absorbance for this compound (typically around 450 nm for carotenoids).

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow to Minimize this compound Isomerization cluster_prep Sample Preparation (Under Dim Light) cluster_processing Sample Processing cluster_analysis Analysis Homogenization 1. Homogenize Sample with Solvent + Antioxidant Extraction 2. Extract at Room Temperature Homogenization->Extraction Centrifugation 3. Centrifuge at 4°C Extraction->Centrifugation Collection 4. Collect Organic Layer Centrifugation->Collection Evaporation 5. Evaporate Solvent (<30°C, N2 Stream) Collection->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC 7. HPLC Analysis (C30 Column, 25°C) Reconstitution->HPLC Storage Store at -20°C in Dark Reconstitution->Storage Storage->HPLC

Caption: Workflow for minimizing this compound isomerization.

Isomerization_Factors Figure 2. Factors Inducing Isomerization of this compound Anhydrolutein This compound (all-trans) Isomers cis-Isomers of This compound Anhydrolutein->Isomers Isomerization Light Light (UV, Fluorescent) Light->Anhydrolutein Heat Heat (>40°C) Heat->Anhydrolutein Acid Acidic pH Acid->Anhydrolutein Oxygen Oxygen Oxygen->Anhydrolutein

Caption: Key factors that can cause this compound isomerization.

References

Technical Support Center: Optimizing Acid-Catalyzed Dehydration of Lutein to Anhydrolutein III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed dehydration of lutein to produce Anhydrolutein III.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Suboptimal Acid Concentration: Incorrect acid strength can lead to incomplete reaction or degradation. - Inappropriate Solvent: The choice of solvent affects reactant solubility and reaction rate. - Reaction Time: Insufficient or excessive reaction time can impact product formation and lead to side reactions. - Temperature: Non-optimal temperature can affect reaction kinetics and product stability.- Acid Optimization: Titrate the acid concentration. A reported condition is 2% H2SO4 in acetone. - Solvent Screening: While acetone is a common solvent, exploring other polar aprotic solvents might be beneficial. - Time Course Study: Monitor the reaction at different time points using TLC or HPLC to determine the optimal reaction time. - Temperature Control: Conduct the reaction at a controlled temperature, for example, at room temperature, and assess the impact of slight variations.
High Levels of Anhydrolutein I and II Impurities - Reaction Conditions Favoring Side Products: The acid-catalyzed dehydration of lutein naturally produces a mixture of anhydrolutein isomers.[1][2][3]- Reaction Optimization: While complete elimination of side products is unlikely, carefully controlling reaction time and temperature can influence the product ratio. - Purification: Employ purification techniques such as crystallization to isolate this compound. A two-step crystallization from dichloromethane and ethanol has been shown to significantly increase purity.[1]
Product Degradation During Workup or Purification - Presence of Acid Residues: Residual acid can continue to catalyze degradation. - Exposure to Light and Air: Carotenoids are sensitive to light and oxidation.- Neutralization: After the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution). - Inert Atmosphere: Perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) and with minimal exposure to light.
Difficulty in Product Crystallization - Presence of Impurities: High levels of isomers or other byproducts can inhibit crystallization. - Incorrect Solvent System: The choice of solvents for crystallization is crucial.- Pre-purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before crystallization. - Solvent System Optimization: A reported successful crystallization method involves dissolving the crude mixture in dichloromethane followed by the addition of ethanol to induce crystallization.[1] Experiment with the ratio of these solvents.
Inaccurate Quantification of this compound - Co-elution of Isomers in HPLC: Anhydrolutein isomers may not be fully resolved by the HPLC method. - Lack of a Pure Standard: Accurate quantification requires a pure reference standard of this compound.- HPLC Method Development: Optimize the HPLC conditions (e.g., column, mobile phase, flow rate) to achieve baseline separation of all isomers. A C18 reversed-phase column is commonly used for carotenoid separation.[2] - Standard Isolation: If a commercial standard is unavailable, a small amount of high-purity this compound will need to be isolated and its purity confirmed by other analytical techniques (e.g., NMR, MS) to be used as a quantification standard.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the acid-catalyzed dehydration of lutein?

A1: The primary side products are (3R,6′R)-3′,4′-didehydro-β,γ-caroten-3-ol, known as Anhydrolutein I, and (3R,6′R)-2′,3′-didehydro-β,ε-caroten-3-ol, known as Anhydrolutein II.[1][3] Under certain acidic conditions, Anhydrolutein I can be the major product.[2]

Q2: What is a typical product distribution for the acid-catalyzed dehydration of lutein?

A2: In one reported experiment using 2% H2SO4 in acetone, the reaction yielded a mixture of Anhydrolutein I (54%), Anhydrolutein II (19%), and this compound (19%).[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:acetone (7:3) or by High-Performance Liquid Chromatography (HPLC).[1]

Q4: What is the mechanism of the acid-catalyzed dehydration of lutein?

A4: The reaction proceeds through the formation of a carbocation intermediate at the C3' position of the lutein molecule, followed by the loss of a water molecule to form the double bond.[4] The formation of different isomers is dependent on which adjacent proton is removed.

Q5: How can I purify the synthesized this compound?

A5: Crystallization is an effective method for purifying this compound.[1] A procedure involving dissolving the crude mixture in dichloromethane and then adding ethanol has been shown to increase the purity of this compound to over 90%.[1] A second crystallization can further enhance the purity to 96%.[1]

Data Presentation

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of Lutein

ProductPercentage Yield (using 2% H2SO4 in acetone)[2]
Anhydrolutein I54%
Anhydrolutein II19%
This compound19%

Table 2: Purity of this compound after Crystallization

Purification StepPurity of this compound[1]
Crude Mixture84%
First Crystallization92%
Second Crystallization96%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported method for the acid-catalyzed dehydration of lutein.[2]

Materials:

  • Lutein

  • Acetone (analytical grade)

  • Concentrated Sulfuric Acid (H2SO4)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve lutein in acetone in a round-bottom flask.

  • With stirring, add 2% (v/v) of concentrated sulfuric acid to the acetone solution.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.

  • Extract the products with dichloromethane.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Protocol 2: Purification of this compound by Crystallization

This protocol is adapted from a reported purification method.[1]

Materials:

  • Crude Anhydrolutein mixture

  • Dichloromethane

  • Ethanol

  • Beaker

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude mixture of anhydroluteins in dichloromethane (e.g., 1 g of crude in 5 mL of dichloromethane) in a beaker with stirring at room temperature.

  • Slowly add ethanol (e.g., 10 mL of ethanol) to the solution while continuing to stir.

  • Continue stirring at room temperature for approximately 2 hours to induce crystallization.

  • Collect the dark red crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under high vacuum.

  • For higher purity, a second crystallization can be performed by repeating steps 1-6.

Visualizations

ReactionPathway Lutein Lutein Carbocation Carbocation Intermediate Lutein->Carbocation + H+ Carbocation->Lutein - H+ Anhydrolutein_I Anhydrolutein I Carbocation->Anhydrolutein_I - H2O Anhydrolutein_II Anhydrolutein II Carbocation->Anhydrolutein_II - H2O Anhydrolutein_III This compound (Target Product) Carbocation->Anhydrolutein_III - H2O

Caption: Acid-catalyzed dehydration of lutein to its isomers.

ExperimentalWorkflow Start Start: Lutein Reaction Acid-Catalyzed Dehydration (e.g., 2% H2SO4 in Acetone) Start->Reaction Workup Quenching, Extraction, and Solvent Removal Reaction->Workup Analysis Analysis (TLC, HPLC) Reaction->Analysis Crude Crude Product Mixture (Anhydroluteins I, II, III) Workup->Crude Purification Crystallization (Dichloromethane/Ethanol) Crude->Purification Crude->Analysis Pure_Product Purified this compound Purification->Pure_Product Pure_Product->Analysis

Caption: General experimental workflow for this compound synthesis.

References

How to increase the yield of Anhydrolutein III synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Anhydrolutein III from lutein.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of lutein to produce this compound.

Q1: My overall yield of the total anhydrolutein mixture is low (significantly below 90%). What are the potential causes and how can I resolve this?

A1: A low overall yield is typically due to incomplete reaction, degradation of the product, or suboptimal work-up procedures. Here are the common causes and recommended solutions:

  • Purity of Starting Material: The presence of impurities in the initial lutein can interfere with the reaction. Ensure you are using high-purity (3R,3'R,6'R)-lutein.

  • Acid Catalyst Concentration: The concentration of the acid catalyst is critical. A 2% solution of concentrated sulfuric acid in acetone is a commonly cited condition.[1] Deviations from this can lead to either an incomplete or an overly aggressive reaction causing degradation.

  • Reaction Time: The reaction should be monitored to completion. Under standard conditions, this can take several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Degradation: Carotenoids are sensitive to light, heat, and oxygen.

    • Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Oxygen: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Temperature: While the reaction is typically run at room temperature, excessive heat from exothermic processes should be avoided.

  • Work-up Procedure: Ensure complete neutralization of the acid catalyst during the work-up to prevent further degradation of the product. Extraction and purification should be performed promptly after the reaction is complete.

Q2: The proportion of this compound in my product mixture is consistently low (around 19%). How can I potentially increase the yield of this specific isomer?

A2: The acid-catalyzed dehydration of lutein yields a mixture of three primary isomers: Anhydrolutein I, II, and III.[1] Standard reported conditions produce Anhydrolutein I as the major product (54%), with Anhydrolutein II and III as minor products (both around 19%).[1] While specific studies on selectively increasing the this compound yield are limited, the formation of these isomers is governed by the principles of regioselectivity in allylic alcohol dehydration. The following strategies, based on chemical principles, may be explored to favor the formation of this compound.

  • Kinetic vs. Thermodynamic Control: The product distribution in competing reactions can be influenced by temperature.

    • Hypothesis: The formation of Anhydrolutein I (the most abundant isomer) might be the kinetically favored product (forms faster), while this compound could be a thermodynamically more stable product.

    • Recommendation: Experiment with varying the reaction temperature. Running the reaction at a lower temperature for a longer duration might favor the kinetic product, while carefully increasing the temperature could potentially shift the equilibrium towards the thermodynamic product. However, be cautious as higher temperatures can also lead to degradation.

  • Choice of Acid Catalyst and Solvent System: The nature of the acid and the solvent can influence the regioselectivity of the elimination reaction.

    • Hypothesis: Less coordinating solvents and acids with bulkier conjugate bases might favor the deprotonation at the less sterically hindered C-4' position, leading to this compound.

    • Recommendation:

      • Investigate the use of other acid catalysts such as p-toluenesulfonic acid or camphorsulfonic acid.

      • Explore different solvent systems. Non-polar, aprotic solvents could alter the stability of the carbocation intermediates and influence the product ratio.

  • Steric Hindrance: The use of sterically hindered bases or catalysts can sometimes influence the site of reaction.

    • Hypothesis: While this is an acid-catalyzed reaction, exploring reagents that can selectively interact with one of the allylic hydroxyl groups based on steric accessibility could be a research direction.

Q3: I am observing significant degradation of my carotenoid products during and after the reaction. How can this be minimized?

A3: Carotenoid degradation is a common issue due to their polyene structure. To minimize degradation:

  • Inert Atmosphere: As mentioned, always work under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light Protection: Protect the reaction mixture and the purified products from light at all stages.

  • Temperature Control: Avoid excessive heat. Use a water bath to maintain a stable reaction temperature if necessary. During work-up and solvent evaporation, use a rotary evaporator at a low temperature (<40°C).

  • Prompt Purification: Do not let the crude reaction mixture sit for extended periods. Neutralize the acid and proceed with extraction and purification as soon as the reaction is complete.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at low temperatures (ideally -20°C or below).

Frequently Asked Questions (FAQs)

Q: What is the established distribution of anhydrolutein isomers under standard synthesis conditions?

A: The reaction of lutein with 2% H2SO4 in acetone has been reported to yield a mixture of Anhydrolutein I (54%), 2',3'-Anhydrolutein II (19%), and 3',4'-Anhydrolutein III (19%).[1]

Anhydrolutein IsomerSystematic NameYield (%)
Anhydrolutein I(3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene54
Anhydrolutein II(3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene19
This compound(3'R)-3'-hydroxy-3,4-dehydro-β,β-carotene19

Q: What are the structural differences between Anhydrolutein I, II, and III?

A: The three isomers are dehydration products of lutein, differing in the position of the newly formed double bond. The following diagram illustrates the structural differences.

G Lutein Lutein ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol) Anhydro_I Anhydrolutein I (Dehydration at C3'-OH) Lutein->Anhydro_I H+ Anhydro_II Anhydrolutein II (Dehydration at C3'-OH) Lutein->Anhydro_II H+ Anhydro_III This compound (Dehydration at C3-OH) Lutein->Anhydro_III H+

Caption: Formation of Anhydrolutein isomers from lutein.

Q: How can this compound be purified from the isomeric mixture?

A: The separation of the anhydrolutein isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a C18 reversed-phase column, has been shown to be effective for separating these isomers.[1] For larger scale purification, column chromatography using n-silica gel is a viable option.

Experimental Protocols

Standard Protocol for Anhydrolutein Synthesis

This protocol is based on the method described by Khachik et al. (1995).[1]

  • Preparation of Reagents:

    • Prepare a 2% (v/v) solution of concentrated sulfuric acid in acetone. Handle concentrated sulfuric acid with extreme care in a fume hood.

  • Reaction Setup:

    • Dissolve high-purity (3R,3'R,6'R)-lutein in acetone in a round-bottom flask wrapped in aluminum foil.

    • Purge the flask with an inert gas (argon or nitrogen).

  • Reaction:

    • Add the 2% H2SO4/acetone solution to the lutein solution while stirring.

    • Allow the reaction to proceed at room temperature, monitoring its progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.

    • Extract the carotenoids with a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

    • Purify the resulting crude mixture of anhydroluteins by column chromatography or preparative HPLC to isolate this compound.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G start Low Yield of This compound check_overall_yield Is the overall anhydrolutein yield low? start->check_overall_yield check_isomer_ratio Is the this compound isomer ratio < 19%? check_overall_yield->check_isomer_ratio No troubleshoot_overall Troubleshoot Overall Yield: - Check lutein purity - Verify acid concentration - Ensure inert atmosphere - Protect from light check_overall_yield->troubleshoot_overall Yes optimize_selectivity Optimize for Selectivity: - Experiment with temperature (Kinetic vs. Thermodynamic) - Test alternative acid catalysts - Vary solvent system check_isomer_ratio->optimize_selectivity Yes

Caption: Troubleshooting flowchart for low this compound yield.

Reaction Pathway from Lutein to Anhydrolutein Isomers

G cluster_products Anhydrolutein Products Anhydro_I Anhydrolutein I (Major Product) Anhydro_II Anhydrolutein II (Minor Product) Anhydro_III This compound (Minor Product) Lutein (3R,3'R,6'R)-Lutein Intermediate Carbocation Intermediates Lutein->Intermediate H+ (Protonation) Intermediate->Anhydro_I Elimination Intermediate->Anhydro_II Elimination Intermediate->Anhydro_III Elimination

Caption: Acid-catalyzed dehydration of lutein to its isomers.

References

Minimizing side reactions in the dehydration of lutein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the dehydration of lutein.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of lutein to form anhydro-lutein isomers.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired anhydro-lutein I 1. Non-optimal reaction conditions: The ratio of anhydro-lutein isomers is highly dependent on the reaction conditions.1a. Control Temperature: Lutein is heat sensitive; degradation increases significantly at higher temperatures.[1] Conduct the reaction at room temperature or below to minimize thermal degradation. 1b. Optimize Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC to determine the optimal time for maximizing the yield of anhydro-lutein I and minimizing the formation of other isomers and degradation products. Prolonged reaction times can lead to further isomerization and degradation.
2. Lutein degradation: Lutein is susceptible to oxidation and degradation, especially under acidic conditions and exposure to light and oxygen.[2]2a. Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] 2b. Protect from Light: Conduct the experiment in the dark or using amber glassware to avoid photodegradation.[2] 2c. Use High-Purity Solvents: Use freshly distilled or HPLC-grade solvents to avoid impurities that can catalyze side reactions.
Formation of multiple anhydro-lutein isomers (II and III) 1. Carbocation rearrangements: The acid-catalyzed dehydration proceeds through a carbocation intermediate, which can undergo rearrangements to form different isomers.1a. Use Milder Acids: Strong acids can promote a wider range of side reactions. Consider using milder Brønsted acids or Lewis acids, which may offer better regioselectivity.[3][4] 1b. Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate. Experiment with solvents of varying polarities to potentially favor the formation of the desired isomer.
Presence of other side products (e.g., oxidation products) 1. Presence of oxygen: Lutein's conjugated polyene chain is highly susceptible to oxidation.1a. Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen. 1b. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture to inhibit oxidation.[2]
Difficulty in purifying anhydro-lutein I 1. Similar polarities of isomers: The anhydro-lutein isomers have very similar chemical structures and polarities, making them difficult to separate.1a. High-Performance Liquid Chromatography (HPLC): Use a C30 reverse-phase HPLC column, which is specifically designed for separating carotenoid isomers with high resolution.[5][6] 1b. Column Chromatography: For larger scale purification, column chromatography on silica gel or calcium carbonate can be employed, although it may require careful optimization of the solvent system to achieve good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the acid-catalyzed dehydration of lutein?

A1: The main side products are the isomeric forms of anhydro-lutein: 2',3'-anhydrolutein II and 3',4'-anhydrolutein III.[7] Under acidic conditions, lutein can also undergo cis-trans isomerization and oxidation.

Q2: What is a standard protocol for the dehydration of lutein?

A2: A commonly cited method involves the reaction of lutein with 2% sulfuric acid in acetone at room temperature.[7] This reaction typically yields a mixture of anhydro-lutein I (the desired product), anhydro-lutein II, and anhydro-lutein III.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates, using a solvent system such as hexane-ethyl acetate. The different anhydro-lutein isomers will have slightly different Rf values. For more precise monitoring and quantification, High-Performance Liquid Chromatography (HPLC) with a C30 column is recommended.[5][6]

Q4: What is the mechanism of anhydro-lutein formation?

A4: The acid-catalyzed dehydration of lutein, an allylic alcohol, proceeds through the formation of a carbocation intermediate after the protonation of the hydroxyl group and subsequent loss of a water molecule. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon, forming a new double bond and resulting in the different anhydro-lutein isomers.

Q5: Are there any alternatives to strong acid catalysts?

A5: While strong Brønsted acids like sulfuric acid are commonly used, milder acids or Lewis acids could potentially offer better control over the reaction and improve the selectivity for anhydro-lutein I.[3][4] Exploring different catalytic systems is a key area for optimizing this reaction.

Quantitative Data

The following table summarizes the product distribution from the acid-catalyzed dehydration of lutein using 2% H2SO4 in acetone as reported by Khachik et al. (1995).

ProductStructureYield (%)
Anhydro-lutein I (3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene54
2',3'-Anhydro-lutein II (3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene19
3',4'-Anhydro-lutein III (3'R)-3'-hydroxy-3,4-dehydro-β-carotene19

Experimental Protocols

Acid-Catalyzed Dehydration of Lutein (Khachik et al., 1995)

This protocol is adapted from the partial synthesis of anhydroluteins described by Khachik et al. in the Journal of Chromatography B: Biomedical Applications, 670(2), 219-233.

Materials:

  • Lutein (high purity)

  • Acetone (HPLC grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

  • Amber glassware

Procedure:

  • Dissolve a known amount of lutein in acetone in an amber round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • While stirring, add a 2% (v/v) solution of concentrated sulfuric acid in acetone to the lutein solution.

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Once the desired conversion is achieved, quench the reaction by adding a sufficient amount of 5% sodium bicarbonate solution to neutralize the acid.

  • Extract the products with a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).

  • Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure at a low temperature.

  • Purify the resulting mixture of anhydro-lutein isomers using column chromatography or preparative HPLC.

HPLC Analysis of Lutein Dehydration Products

Instrumentation:

  • High-Performance Liquid Chromatograph with a photodiode array (PDA) detector.

  • C30 Reverse-Phase Column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

Mobile Phase:

  • A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and gradually increase the percentage of MTBE.

Procedure:

  • Prepare a standard solution of lutein and the reaction mixture in a suitable solvent (e.g., mobile phase).

  • Set the detection wavelength to the λmax of the anhydro-lutein isomers (around 440-470 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to lutein and the anhydro-lutein isomers based on their retention times and UV-Vis spectra compared to literature data.

  • Quantify the products by integrating the peak areas and using a calibration curve if available.

Visualizations

Lutein_Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Dehydration Products lutein Lutein carbocation Allylic Carbocation lutein->carbocation + H⁺, - H₂O anhydrolutein_I Anhydro-lutein I (Desired Product) carbocation->anhydrolutein_I - H⁺ anhydrolutein_II Anhydro-lutein II (Side Product) carbocation->anhydrolutein_II - H⁺ (Rearrangement) anhydrolutein_III Anhydro-lutein III (Side Product) carbocation->anhydrolutein_III - H⁺ (Rearrangement)

Caption: Acid-catalyzed dehydration pathway of lutein.

Experimental_Workflow start Start: Lutein in Acetone reaction Add 2% H₂SO₄ (Inert Atmosphere, Dark) start->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring quench Quench with NaHCO₃ monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (HPLC/Column Chromatography) evaporation->purification analysis Analysis of Products (HPLC, UV-Vis, NMR) purification->analysis

Caption: Experimental workflow for lutein dehydration.

References

Troubleshooting low resolution in Anhydrolutein III chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Anhydrolutein III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to lutein?

This compound, with the molecular formula C40H54O, is a dehydration product of lutein.[1][2] Lutein is a naturally occurring xanthophyll carotenoid with three chiral centers.[3][4] this compound is one of several isomers, including Anhydrolutein I and Anhydrolutein II, that can be formed from lutein, particularly under acidic conditions which can occur during sample processing or extraction.[1] The presence of these isomers can complicate chromatographic analysis and require optimized methods for accurate quantification.

Q2: Why is achieving high resolution in this compound chromatography challenging?

Achieving high resolution is challenging due to the structural similarity between this compound, its precursor lutein, and other dehydration isomers like Anhydrolutein I and II.[1][3] These compounds are hydrophobic and possess similar chromophores, leading to the potential for co-elution on standard reversed-phase columns like C18.[5] Furthermore, carotenoids are susceptible to isomerization (e.g., from trans to cis forms) when exposed to light, heat, and acid, which can introduce additional peaks and complicate the chromatogram.[6]

Q3: What type of column is best suited for this compound separation?

For separating structurally similar, hydrophobic compounds like carotenoid isomers, C30 columns are highly recommended and often outperform traditional C18 columns.[5][7] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for resolving geometric isomers and closely related structures such as the anhydrolutein series.[7][8][9] While separations have been achieved on C18 and nitrile-bonded columns, C30 columns generally offer superior resolution for these analytes.[1][10][11]

Troubleshooting Guide: Low Resolution in this compound Chromatography

Low resolution in the chromatography of this compound can manifest as poor peak separation, broad peaks, or peak tailing. The following guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Poor Peak Separation (Co-elution)
Possible Cause Recommended Solution
Inadequate Stationary Phase Selectivity Switch to a C30 column. The enhanced shape selectivity of C30 phases is often necessary to resolve carotenoid isomers.[5][7]
Mobile Phase Composition Not Optimized - Adjust Solvent Strength: Modify the ratio of your organic solvents (e.g., methanol, acetonitrile, methyl-tert-butyl ether) to fine-tune the elution of this compound and related compounds.[12] - Employ a Gradient: A gradient elution can improve the separation of a complex mixture of carotenoids with varying polarities.[13]
Incorrect Temperature Optimize the column temperature. Carotenoid separations can be sensitive to temperature, with lower temperatures sometimes improving resolution.[5]
Problem 2: Broad Peaks
Possible Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and distortion.[13]
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[11]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[6]
Problem 3: Peak Tailing
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase - Adjust Mobile Phase pH: For silica-based columns, operating at a lower pH (around 3.0) can suppress the ionization of residual silanol groups, which can cause tailing with polar analytes.[13] - Use a Highly Deactivated Column: Employ an end-capped column to minimize silanol interactions.[10]
Column Contamination or Degradation - Flush the Column: Use a strong solvent to wash the column and remove contaminants.[10] - Replace Guard Column/Column: If flushing does not resolve the issue, the guard column or the analytical column may need to be replaced.[14]
Co-elution with an Interfering Compound Improve the separation by optimizing the mobile phase or switching to a higher efficiency column (e.g., longer column or smaller particle size).[10]

Experimental Protocols

Protocol 1: HPLC Separation of Lutein Dehydration Products on a C18 Column

This method is adapted from the analysis of lutein dehydration products found in human plasma.[1]

  • Column: Reversed-phase C18

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. Specific ratios should be optimized for the specific instrument and column.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at approximately 450 nm

  • Sample Preparation: Lutein can be dehydrated by reacting with 2% H2SO4 in acetone to produce a mixture of Anhydrolutein I, II, and III for use as standards.[1]

Protocol 2: Normal-Phase HPLC for this compound

This protocol is based on a method used for the separation of (3R)-3′,4′-anhydrolutein.[10][14]

  • Column: Nitrile-bonded silica column (e.g., 25-cm length x 4.6 mm ID; 5-μm particle size)

  • Guard Column: Nitrile bonded guard cartridge (e.g., 3-cm length x 4.6 mm ID; 5-μm particle size)

  • Mobile Phase: Isocratic mixture of hexane (75%), dichloromethane (25%), and methanol (0.6%)

  • Flow Rate: 0.7 mL/min

  • Detection: 466 nm for (3R)-3′,4′-anhydrolutein

Quantitative Data Summary

The following tables provide typical parameters for the chromatographic analysis of lutein and its derivatives. These should be used as a starting point for method development.

Table 1: HPLC Parameters for Lutein and Related Compounds

ParameterC18 Column[9]C30 Column[11]Nitrile Column[10][14]
Stationary Phase OctadecylsilaneTriacontylsilaneCyano-propyl
Particle Size (µm) 455
Column Dimensions (mm) 4.6 x 150Not Specified4.6 x 250
Mobile Phase Acetonitrile, Methanol, n-HexaneMethanol, MTBEHexane, Dichloromethane, Methanol
Elution Mode GradientGradientIsocratic
Flow Rate (mL/min) 1.0Not Specified0.7
Detection Wavelength (nm) 450Not Specified466

Table 2: Example Retention Times for this compound and Related Compounds on a Nitrile Column [10][14]

CompoundRetention Time (min)
α-Cryptoxanthin10.37
(3R)-3′,4′-Anhydrolutein (this compound)10.74
(3R,4′RS)-β,β-caroten-3,4′-diol28.71
(3R,3′R)-Zeaxanthin + (3R,3′S;meso)-Zeaxanthin37.68

Visualizations

Lutein Dehydration Pathway

The following diagram illustrates the acid-catalyzed dehydration of lutein to its primary anhydrolutein isomers. Understanding this pathway is crucial for identifying potential impurities in a sample.

Lutein_Dehydration Lutein Lutein (C40H56O2) Acid Acid-Catalyzed Dehydration Lutein->Acid Anhydrolutein_I Anhydrolutein I (C40H54O) Anhydrolutein_II Anhydrolutein II (C40H54O) Anhydrolutein_III This compound (C40H54O) Acid->Anhydrolutein_I Acid->Anhydrolutein_II Acid->Anhydrolutein_III

Caption: Acid-catalyzed dehydration of lutein to its anhydro- isomers.

Troubleshooting Workflow for Low Resolution

This workflow provides a logical sequence of steps to diagnose and resolve low-resolution issues in this compound chromatography.

Troubleshooting_Workflow Start Low Resolution Observed Check_Column Is a C30 column being used? Start->Check_Column Switch_Column Switch to a C30 column Check_Column->Switch_Column No Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Gradient) Check_Column->Optimize_Mobile_Phase Yes Switch_Column->Optimize_Mobile_Phase Adjust_Temp Adjust Column Temperature Optimize_Mobile_Phase->Adjust_Temp No Improvement Resolved Resolution Improved Optimize_Mobile_Phase->Resolved Improved Check_Sample_Prep Review Sample Preparation (Concentration, Solvent) Adjust_Temp->Check_Sample_Prep No Improvement Adjust_Temp->Resolved Improved Dilute_Sample Dilute Sample / Change Solvent Check_Sample_Prep->Dilute_Sample Issue Found System_Check Perform System Check (Tubing, Connections) Check_Sample_Prep->System_Check No Improvement Dilute_Sample->Resolved System_Check->Resolved Issue Found & Fixed

Caption: A systematic workflow for troubleshooting low chromatographic resolution.

References

Preventing Anhydrolutein III degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Anhydrolutein III during storage. The guidance provided is based on established principles for carotenoid stability, with specific data primarily derived from studies on lutein, a structurally similar precursor to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: Like other carotenoids, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:

  • Oxidation: Due to its numerous conjugated double bonds, this compound is highly prone to oxidation. Exposure to atmospheric oxygen can lead to the formation of various oxidation products, resulting in a loss of potency and changes in physical properties.

  • Light: Exposure to light, particularly in the UV and blue regions of the spectrum, can induce photo-oxidation and isomerization (conversion from the trans to the less stable cis form), leading to degradation.

  • Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization.[1] High temperatures can cause significant and rapid loss of the compound.

  • pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic environments can significantly accelerate its degradation.[2]

Q2: What are the ideal storage temperatures for this compound?

A2: To minimize thermal degradation, this compound should be stored at low temperatures. While specific data for this compound is limited, based on studies of the closely related compound lutein, the following is recommended:

  • Long-term storage: For maximum stability, storage at -80°C or -20°C is recommended.[1]

  • Short-term storage: If frequent access is needed, storage at 4°C in the dark is acceptable for short periods. However, degradation will be more rapid than at lower temperatures.[1] Storage at room temperature (25°C) or higher leads to rapid degradation and should be avoided.[1]

Q3: How can I protect this compound from light-induced degradation?

A3: Protecting this compound from light is crucial for its stability. The following measures should be taken:

  • Store all solutions and solid forms of this compound in amber-colored vials or containers that block UV and visible light.

  • Wrap containers with aluminum foil for additional protection.

  • Conduct all experimental manipulations under dim or yellow light to minimize exposure.

Q4: What is the impact of pH on the stability of this compound?

A4: Based on data for lutein, this compound is expected to be most stable at a neutral to slightly alkaline pH (pH 7-8).[2] Acidic conditions (pH below 6) are known to significantly increase the rate of degradation for carotenoids.[2] When preparing solutions, use buffers in the neutral to slightly alkaline range if compatible with your experimental design.

Q5: Are there any antioxidants that can help prevent the degradation of this compound?

A5: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of carotenoids. While specific studies on this compound are not widely available, antioxidants commonly used to protect carotenoids include:

  • Ascorbic Acid (Vitamin C): Has been shown to retard lutein degradation, particularly under alkaline conditions.[3]

  • Tocopherols (Vitamin E): Effective in protecting against lipid peroxidation.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to stabilize organic compounds.

It is recommended to use these antioxidants in combination to provide comprehensive protection against different forms of oxidative stress.

Q6: Can encapsulation techniques improve the stability of this compound?

A6: Encapsulation is a highly effective method for protecting sensitive compounds like carotenoids from environmental factors.[4][5] By entrapping this compound within a protective matrix, its exposure to oxygen, light, and heat can be significantly reduced. Common encapsulation techniques include:

  • Spray-drying: Creates a powdered form of the encapsulated compound.

  • Liposomes and Nanoparticles: Lipid-based systems that can improve both stability and bioavailability.[4]

  • Microfluidics: An emerging technology for creating highly uniform and stable emulsions for encapsulation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color in this compound solution. 1. Exposure to light. 2. Presence of oxygen. 3. Inappropriate pH of the solvent. 4. High storage temperature.1. Store solutions in amber vials, wrapped in foil, in the dark. 2. Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Ensure the solvent is buffered to a neutral or slightly alkaline pH (7-8). 4. Store solutions at -20°C or -80°C.
Low recovery of this compound after extraction. 1. Degradation during the extraction process due to heat, light, or oxygen. 2. Use of acidic solvents.1. Perform extraction procedures under dim light and at low temperatures (e.g., on ice). 2. Use solvents that have been deoxygenated. 3. Avoid the use of strong acids. If acidic conditions are necessary, minimize exposure time.
Inconsistent results in stability studies. 1. Variability in storage conditions. 2. Inconsistent exposure to light and oxygen during sample handling. 3. Non-homogenous sample.1. Ensure all samples are stored under identical and tightly controlled conditions. 2. Standardize all sample handling procedures to minimize environmental exposure. 3. Ensure the sample is fully dissolved and homogenous before aliquoting.
Formation of unknown peaks in HPLC analysis over time. 1. Degradation of this compound into various isomers and oxidation products.1. This is indicative of degradation. Review and optimize storage and handling procedures as outlined above. 2. A forced degradation study can help to identify potential degradation products.

Quantitative Data on Lutein Stability

The following tables summarize the stability of lutein under various conditions. This data can be used as a proxy to estimate the stability of the structurally similar this compound.

Table 1: Effect of Temperature on Lutein Degradation

Storage Temperature (°C)Retention of Commercial Lutein after 20 weeks (%)Retention of Silk Luteins after 20 weeks (%)
-8014.739.4 - 42.0
-2014.728.3 - 41.0
47.832.1 - 30.7
25Completely degraded after 7 weeksCompletely degraded after 7 weeks
40Completely degraded after 7 weeksCompletely degraded after 7 weeks
Data adapted from a study on commercial and silk-extracted lutein.[1]

Table 2: Effect of pH on Lutein Loss at 40°C after 1 hour

pHLutein Loss (%)
248.89
329.00
420.11
519.56
618.00
715.22
812.44
Data adapted from a study on the oxidative stability of lutein.[2]

Table 3: Effect of Duration of Exposure on Lutein Loss at 40°C and pH 7

Duration (hours)Lutein Loss (%)
115.22
220.44
324.89
427.11
Data adapted from a study on the oxidative stability of lutein.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound. The target degradation is typically 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or a mixture of acetonitrile, methanol, water, and ethyl acetate[6]) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to an appropriate concentration for analysis.

  • Analyze the sample by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for Quantification of this compound

This protocol is based on a validated HPLC method for lutein and can be adapted for this compound.[6]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, water, and ethyl acetate in a ratio of 70:9.6:0.4:20 (v/v/v/v). The mobile phase should be degassed and filtered through a 0.45 µm filter.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Approximately 446 nm (the maximum absorbance wavelength for this compound should be determined).

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

degradation_pathway cluster_factors Degradation Factors cluster_compound This compound cluster_products Degradation Products Light Light Isomers cis-Isomers Light->Isomers Heat Heat Heat->Isomers Oxidation_Products Oxidation Products Heat->Oxidation_Products Oxygen Oxygen Oxygen->Oxidation_Products Acid Acidic pH Acid->Oxidation_Products Anhydrolutein This compound (trans-isomer) Anhydrolutein->Isomers Isomerization Anhydrolutein->Oxidation_Products Oxidation experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Comparison to Control HPLC->Data troubleshooting_logic Start This compound Degradation Observed Check_Light Check for Light Exposure Start->Check_Light Check_Temp Check Storage Temperature Check_Light->Check_Temp No Solution1 Store in Dark/ Amber Vials Check_Light->Solution1 Yes Check_O2 Check for Oxygen Exposure Check_Temp->Check_O2 OK Solution2 Store at ≤ -20°C Check_Temp->Solution2 Too High Check_pH Check pH of Solution Check_O2->Check_pH No Solution3 Use Inert Gas/ Antioxidants Check_O2->Solution3 Yes Solution4 Adjust to pH 7-8 Check_pH->Solution4 Acidic End Stability Improved Check_pH->End Neutral/Alkaline Solution1->Check_Temp Solution2->Check_O2 Solution3->Check_pH Solution4->End

References

Column selection for optimal Anhydrolutein III separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection and separation of Anhydrolutein III.

Troubleshooting Guide

Q1: I am not getting good separation of this compound from other carotenoid isomers. What should I do?

A1: Poor resolution between carotenoid isomers is a common issue. Here are several steps you can take to improve your separation:

  • Column Choice: The stationary phase is critical for separating structurally similar isomers. For carotenoids, a C30 column is highly recommended over a standard C18 column. The longer alkyl chain of the C30 phase provides enhanced shape selectivity, which is necessary to resolve cis/trans isomers and other closely related structures.[1][2]

  • Mobile Phase Optimization: The composition of your mobile phase plays a significant role in selectivity. A common mobile phase for carotenoid separation is a gradient of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water.[2] You can try adjusting the gradient slope or the initial and final concentrations of MTBE. For example, a shallow gradient can often improve the resolution of closely eluting peaks.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Lowering the column temperature can sometimes improve resolution for carotenoid isomers.[1] It is recommended to experiment with temperatures between 10°C and 25°C.[1][2]

  • Flow Rate: A lower flow rate generally allows for better resolution. If you are using a standard analytical column (e.g., 4.6 mm ID), try reducing the flow rate to 0.5-0.8 mL/min.

Q2: My this compound peak is tailing. What could be the cause?

A2: Peak tailing can be caused by several factors in HPLC. For carotenoid analysis, consider the following:

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Injection Solvent: The solvent used to dissolve your sample should be compatible with the initial mobile phase. Ideally, the injection solvent should be weaker (more polar in reversed-phase) than the mobile phase to ensure proper peak focusing at the head of the column. If the sample is not soluble in the initial mobile phase, it can precipitate on the column, leading to tailing.[2]

  • Column Contamination: Buildup of strongly retained compounds from your sample matrix on the column can cause peak tailing. To address this, use a guard column and/or implement a robust sample preparation procedure. You can also try washing the column with a strong solvent (e.g., 100% MTBE or dichloromethane).

  • Secondary Interactions: Interactions between the analyte and active sites (e.g., silanols) on the silica support can cause tailing. While C30 columns designed for carotenoid analysis are typically well-endcapped, this can still be a factor. Adding a small amount of a competing base (like triethylamine) to the mobile phase can sometimes mitigate this issue, but be mindful of its effect on selectivity and MS compatibility if you are using a mass spectrometer.

Q3: I am seeing extra peaks in my chromatogram that I don't expect.

A3: The appearance of unexpected peaks can be due to sample degradation, contamination, or carryover.

  • Isomerization: Carotenoids are susceptible to isomerization when exposed to light, heat, and acid. This can lead to the formation of cis-isomers from the all-trans form, resulting in extra peaks in your chromatogram.[1] To minimize this, protect your samples and standards from light by using amber vials and covering your autosampler. Also, avoid high temperatures during sample preparation and storage.

  • Degradation: this compound, like other carotenoids, can degrade in the presence of oxygen and light. Ensure your solvents are degassed, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

  • Carryover: If you are running a sequence of injections, you might be seeing carryover from a previous, more concentrated sample. To check for this, inject a blank (your injection solvent) after a sample injection. If you see the unexpected peaks in the blank run, you have a carryover issue. To resolve this, you may need to implement a needle wash step on your autosampler with a strong solvent.

Q4: My retention times are shifting from run to run.

A4: Retention time instability can be frustrating. Here are some common causes and solutions:

  • Column Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Always prepare your mobile phases fresh and in the same way for each batch of analyses. If you are using a buffer, ensure the pH is consistent.

  • Pump Performance: Issues with your HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and thus, retention time shifts. Regularly maintain your pump according to the manufacturer's recommendations.

  • Temperature Fluctuations: As mentioned earlier, temperature affects retention. Ensure your column oven is maintaining a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for this compound separation?

A1: For the separation of this compound and its isomers, a C30 reversed-phase column is the most suitable choice.[1][2] C30 columns offer superior shape selectivity compared to traditional C18 columns, which is essential for resolving the subtle structural differences between carotenoid isomers.

Q2: What are typical mobile phases used for this compound separation on a C30 column?

A2: A common mobile phase strategy for carotenoid separation on a C30 column involves a gradient elution with a mixture of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water .[2] For example, a gradient might start with a higher percentage of methanol and water and gradually increase the percentage of MTBE to elute the more nonpolar compounds. Another common mobile phase combination is methanol, acetonitrile, and water.

Q3: What are the key parameters to consider when developing a method for this compound separation?

A3: The key parameters to optimize for a successful separation of this compound are:

  • Column Chemistry: C30 is the preferred stationary phase.

  • Mobile Phase Composition: A gradient of MeOH, MTBE, and water is a good starting point.

  • Column Temperature: Lower temperatures (e.g., 15-25°C) often yield better resolution for carotenoid isomers.[1]

  • Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) can improve separation efficiency.

  • Detection Wavelength: Carotenoids have characteristic UV-Vis spectra. For lutein and its derivatives, a detection wavelength of around 450 nm is typically used.

Q4: How can I prevent the degradation of this compound during analysis?

A4: To prevent the degradation of this compound, which is sensitive to light, heat, and oxygen, you should:

  • Work under subdued light and use amber glassware or vials.

  • Avoid exposing samples to high temperatures.

  • Use freshly prepared, high-purity solvents.

  • Consider adding an antioxidant such as BHT to your sample and standard solutions.

  • Store samples and standards at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q5: Is it possible to separate this compound from its cis/trans isomers?

A5: Yes, it is possible to separate the geometric isomers of carotenoids, including likely those of this compound, using a C30 column. The unique shape selectivity of the C30 stationary phase is specifically designed for this purpose.[1] Method optimization, particularly of the mobile phase gradient and temperature, will be key to achieving baseline resolution of the isomers.

Quantitative Data Summary

Table 1: Recommended HPLC Columns for this compound Separation

Column TypeStationary PhaseParticle Size (µm)Pore Size (Å)Dimensions (mm)Key Feature
Reversed-PhaseC303, 5120, 2004.6 x 150, 4.6 x 250Excellent shape selectivity for isomers
Reversed-PhaseC183, 5100, 1204.6 x 150, 4.6 x 250General purpose, less effective for isomers

Table 2: Typical Mobile Phase Compositions for Carotenoid Separation on C30 Columns

Mobile Phase SystemSolvent ASolvent BGradient Example
Methanol/MTBE/WaterMethanol:Water (e.g., 95:5 v/v)MTBE0-100% B over 30-60 min
Methanol/Acetonitrile/WaterAcetonitrile:Water (e.g., 90:10 v/v)MethanolIsocratic or gradient elution
Dichloromethane-basedMethanol:Acetonitrile:Water (e.g., 84:14:2 v/v/v)Dichloromethane4% B initial, increasing to elute nonpolar compounds

Experimental Protocols

Protocol 1: General Method for Carotenoid Isomer Separation on a C30 Column

This protocol is a general starting point for the separation of this compound, based on established methods for other carotenoids.[2]

  • HPLC System: An HPLC system equipped with a quaternary pump, a temperature-controlled column compartment, an autosampler, and a DAD or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol/Water (95:5, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 80% B

    • 35-40 min: Hold at 80% B

    • 40-45 min: Return to 10% B

    • 45-55 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C[2]

  • Detection: 450 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of methanol and MTBE). Protect from light.

Visualizations

ColumnSelectionWorkflow Workflow for this compound Separation Method Development start Start: this compound Sample prep Sample Preparation (Protect from light and heat) start->prep column_choice Column Selection prep->column_choice c30 C30 Column (Recommended for isomers) column_choice->c30 Optimal c18 C18 Column (Less effective for isomers) column_choice->c18 Sub-optimal mobile_phase Mobile Phase Optimization (e.g., MeOH/MTBE/Water gradient) c30->mobile_phase c18->mobile_phase temp_opt Temperature Optimization (15-25°C) mobile_phase->temp_opt flow_rate_opt Flow Rate Optimization (0.5-1.0 mL/min) temp_opt->flow_rate_opt analysis HPLC Analysis flow_rate_opt->analysis evaluation Evaluate Resolution, Peak Shape, and Retention Time analysis->evaluation good_sep Good Separation evaluation->good_sep Yes troubleshoot Troubleshoot (Refer to guide) evaluation->troubleshoot No troubleshoot->mobile_phase Adjust Parameters

Caption: Workflow for developing an optimal HPLC method for this compound separation.

References

Technical Support Center: Anhydrolutein III HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Anhydrolutein III. Authored for researchers, scientists, and drug development professionals, this guide offers detailed methodologies and data to optimize the separation and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a dehydration product of lutein, a naturally occurring carotenoid. Its presence in a sample can be an indicator of lutein degradation, which may occur during processing or storage, particularly under acidic conditions.[1] Accurate HPLC analysis is crucial for monitoring the stability of lutein-containing products and for quantifying this specific isomer.

Q2: What are the common challenges in the HPLC analysis of this compound?

The primary challenges include:

  • Co-elution with Lutein and its other isomers: this compound often appears in samples containing a large excess of lutein and other related compounds, making baseline separation difficult.

  • On-column degradation: The acidic nature of some mobile phase additives can cause the dehydration of lutein into anhydrolutein isomers during the HPLC run, leading to inaccurate quantification.[1]

  • Analyte Stability: this compound, like other carotenoids, is sensitive to light, heat, and oxygen, which can lead to degradation during sample preparation and analysis.

Q3: What type of HPLC column is best suited for this compound analysis?

Both C18 and C30 reversed-phase columns are commonly used for carotenoid separations.[2]

  • C18 Columns: These are widely available and can provide good separation. A method using a C18 column has been shown to separate lutein from its dehydration product, anhydrolutein.[3]

  • C30 Columns: These columns offer enhanced shape selectivity for carotenoid isomers and are often preferred for complex separations of structurally similar compounds.[2][4]

Q4: What are the recommended mobile phases for this compound HPLC?

Isocratic and gradient methods using mixtures of acetonitrile, methanol, and ethyl acetate or other organic solvents are typically employed. It is crucial to avoid acidic modifiers that can promote the degradation of lutein into this compound. The addition of a small amount of a basic modifier like triethylamine (TEA) can help to improve peak shape and recovery.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution between this compound and Lutein Mobile phase is not optimized for selectivity.- Adjust the mobile phase composition. A gradient elution of acetonitrile:methanol (9:1) and ethyl acetate has been shown to be effective.[3]- Consider using a C30 column for improved isomer separation.[2][4]
Appearance of new peaks or increasing this compound peak area over time On-column dehydration of lutein due to acidic mobile phase conditions.- Avoid acidic additives in the mobile phase.- If an additive is necessary for peak shape, consider a neutral or slightly basic alternative.
Broad or tailing peaks - Secondary interactions with the stationary phase.- Column overload.- Add a small percentage of a modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups.- Reduce the injection volume or sample concentration.
Low signal intensity or poor sensitivity - Analyte degradation during sample preparation or analysis.- Non-optimal detection wavelength.- Protect samples from light and heat. Use amber vials and a temperature-controlled autosampler.- Ensure the detector is set to the wavelength of maximum absorbance for this compound (typically around 450 nm for carotenoids).
Irreproducible retention times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent after each run and consider replacing the column if performance does not improve.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Lutein and Anhydrolutein

This protocol is adapted from a method demonstrated to separate lutein from its dehydration product, anhydrolutein.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile:Methanol (9:1, v/v)

    • Solvent B: Ethyl acetate

  • Gradient Program:

    • 0-30 min: Linearly increase Solvent B from 0% to 100%

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at 450 nm.

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Sample Preparation

Given that this compound is a degradation product of lutein, it is critical to handle samples in a manner that minimizes further degradation.

  • Extraction: Extract the sample containing lutein and potential this compound with a suitable organic solvent (e.g., a mixture of acetone and methanol).

  • Saponification (if necessary): If the sample contains esterified lutein, a saponification step with potassium hydroxide may be required to yield free lutein and its derivatives.

  • Solvent Exchange: Evaporate the extraction solvent under a stream of nitrogen and redissolve the residue in the initial mobile phase composition.

  • Filtration: Filter the sample through a 0.22 µm PTFE filter before injection.

  • Protection from Light and Heat: Throughout the process, protect the sample from direct light and keep it cool to prevent degradation.

Data Presentation

The following table summarizes typical HPLC parameters for the analysis of carotenoids, which can be adapted for this compound.

Parameter Typical Conditions for Carotenoid Analysis
Column C18 or C30, 150-250 mm length, 4.6 mm ID, 3-5 µm particle size
Mobile Phase Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane in various combinations (isocratic or gradient)
Flow Rate 0.8 - 1.5 mL/min[5]
Detection Wavelength 445 - 476 nm[5]
Column Temperature 25 - 40°C
Injection Volume 10 - 50 µL

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_retention_time Retention Time Troubleshooting start Start Analysis issue Chromatographic Issue? start->issue poor_resolution Poor Resolution issue->poor_resolution Yes peak_shape Poor Peak Shape (Tailing/Broadening) issue->peak_shape Yes retention_time Retention Time Drift issue->retention_time Yes end Analysis Optimized issue->end No adjust_mobile_phase Adjust Mobile Phase (e.g., gradient, solvent ratio) poor_resolution->adjust_mobile_phase add_modifier Add Modifier (e.g., TEA) peak_shape->add_modifier check_mobile_phase Check Mobile Phase Prep. retention_time->check_mobile_phase use_c30 Consider C30 Column adjust_mobile_phase->use_c30 use_c30->issue check_overload Check for Column Overload add_modifier->check_overload check_overload->issue check_temp Check Column Temperature check_mobile_phase->check_temp check_temp->issue

Caption: Troubleshooting workflow for this compound HPLC analysis.

Mobile_Phase_Selection start Initial Mobile Phase (e.g., ACN:MeOH) resolution_check Adequate Resolution from Lutein? start->resolution_check peak_shape_check Good Peak Shape? resolution_check->peak_shape_check Yes add_ethyl_acetate Introduce Ethyl Acetate or other solvent to modify selectivity resolution_check->add_ethyl_acetate No final_method Optimized Method peak_shape_check->final_method Yes add_modifier Add Basic Modifier (e.g., TEA) for peak shape peak_shape_check->add_modifier No add_ethyl_acetate->resolution_check add_modifier->peak_shape_check

Caption: Decision tree for mobile phase optimization.

References

Validation & Comparative

A Comparative Guide to the Quantification of Anhydrolutein III: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison: HPLC vs. Alternative Techniques

The selection of an analytical method for the quantification of Anhydrolutein III depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carotenoids and their isomers. However, other methods such as UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer alternative approaches with distinct advantages and limitations.

FeatureHPLC with UV-Vis DetectionUV-Vis SpectrophotometryLC-MS/MS
Specificity High (can separate isomers)Low (measures total carotenoids)Very High (mass-based detection)
Sensitivity Moderate to HighLowVery High
Quantification AbsoluteRelative or TotalAbsolute
Instrumentation Standard laboratory equipmentBasic laboratory equipmentAdvanced, specialized equipment
Cost per Sample ModerateLowHigh
Throughput ModerateHighModerate to High
Sample Prep. Moderately ComplexSimpleComplex

High-Performance Liquid Chromatography (HPLC) Method Validation

While a specific validated method for this compound is not available, the following validation parameters are based on a well-established HPLC method for the quantification of the closely related lutein and zeaxanthin isomers. These parameters provide a strong indication of the expected performance for an this compound assay under similar conditions. The use of a C30 column is recommended for optimal separation of carotenoid isomers.

Table 1: HPLC Validation Parameters for Carotenoid Isomer Quantification

ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 83.12% - 107.47%[1]
Precision (% RSD) Intra-day: 0.08% - 3.46%[1]; Inter-day: 0.89% - 7.54%
Limit of Detection (LOD) 0.0051 - 0.063 mg/L[1]
Limit of Quantification (LOQ) 0.0155 - 0.209 mg/L[1]

Experimental Protocols

Recommended HPLC Method for this compound Quantification

This protocol is adapted from a validated method for the separation of lutein and zeaxanthin isomers on a C30 stationary phase, which is highly effective for resolving carotenoid isomers[2][3].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)

  • Solvent B: MTBE/Methanol/Water (90:6:4, v/v/v)

Gradient Elution:

  • A linear gradient from 100% A to 50% B over 45 minutes is a suitable starting point for method development[2]. The flow rate is typically maintained at 1 mL/min.

Detection:

  • The detection wavelength should be set at the maximum absorbance of this compound, which is expected to be around 450 nm.

Sample Preparation:

  • Extraction: For plant-based materials, a microscale extraction method can be employed[4]. Homogenize the sample and extract with a suitable solvent system such as a mixture of ethanol and acetone (1:1, v/v)[1]. The use of antioxidants like butylated hydroxytoluene (BHT) is recommended to prevent degradation[5].

  • Saponification (optional): If the sample contains esterified carotenoids, saponification with methanolic potassium hydroxide can be performed to hydrolyze the esters[6].

  • Filtration: Prior to injection, filter the extract through a 0.22 µm PTFE syringe filter.

Alternative Method 1: UV-Vis Spectrophotometry

This method is suitable for the rapid estimation of total carotenoid content but cannot differentiate between individual carotenoids or their isomers.

Protocol:

  • Prepare a sample extract as described in the HPLC sample preparation section.

  • Measure the absorbance of the extract at 450 nm using a UV-Vis spectrophotometer[7].

  • The total carotenoid concentration can be estimated using the Beer-Lambert law and a published extinction coefficient for a related carotenoid like lutein or β-carotene[8].

Alternative Method 2: LC-MS/MS

LC-MS/MS offers the highest sensitivity and selectivity and is particularly useful for analyzing complex matrices or when very low concentrations of this compound are expected.

Protocol:

  • Chromatography: Utilize a similar HPLC setup as described above, preferably with a C30 column[9].

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used. The instrument should be operated in a suitable ionization mode (e.g., Atmospheric Pressure Chemical Ionization - APCI) and in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The specific MRM transitions for this compound would need to be determined by infusing a standard of the analyte. For related carotenoids, LC-MS/MS methods have shown significantly lower limits of detection and quantification compared to HPLC-DAD methods[10].

Workflow and Process Visualization

The following diagrams illustrate the key workflows for HPLC method validation and sample analysis.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Evaluation Standard Prepare this compound Standard Solutions Linearity Linearity & Range Standard->Linearity Specificity Specificity Standard->Specificity LOD_LOQ LOD & LOQ Standard->LOD_LOQ QC_Samples Prepare Quality Control Samples Accuracy Accuracy QC_Samples->Accuracy Precision Precision (Repeatability & Intermediate) QC_Samples->Precision Analysis Analyze Samples Linearity->Analysis Accuracy->Analysis Precision->Analysis Specificity->Analysis LOD_LOQ->Analysis Robustness Robustness Robustness->Analysis Evaluation Evaluate Data against ICH Guidelines Analysis->Evaluation

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Sample_Analysis_Workflow Sample Analysis Workflow for this compound Sample Sample Collection Extraction Extraction of Carotenoids Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Filtration Filtration (0.22 µm) Saponification->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: General workflow for the analysis of this compound in a sample.

References

A Researcher's Guide to the Analytical Separation of Anhydrolutein III and 3'-Dehydrolutein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and related scientific fields, the precise analytical separation of carotenoid isomers is paramount for accurate identification, quantification, and functional characterization. This guide provides a comparative overview of potential analytical strategies for resolving Anhydrolutein III and 3'-dehydrolutein, two closely related derivatives of lutein. While direct comparative studies are not extensively documented, this guide synthesizes established methodologies for carotenoid isomer separation to propose effective analytical approaches.

Understanding the Analytes

This compound and 3'-dehydrolutein are structural isomers, making their separation a challenging analytical task. This compound, also known as 3',4'-anhydrolutein, is a dehydration product of lutein.[1][2] 3'-dehydrolutein is a metabolite of lutein.[3][4] The subtle differences in their molecular structures necessitate high-resolution chromatographic techniques for effective separation.

Chromatographic Separation Strategies: A Comparative Outlook

High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) are the most powerful techniques for the separation of carotenoid isomers.[5][6][7] The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.

Stationary Phases:

  • C18 Columns: Reversed-phase C18 columns are widely used for carotenoid analysis due to their high separation efficiency for structurally similar molecules.[5][8] However, they may offer limited resolution for highly similar isomers.[6]

  • C30 Columns: Polymeric C30 stationary phases are specifically designed for the separation of hydrophobic, long-chain molecules like carotenoids and their isomers.[6][9] They provide enhanced shape selectivity, which is crucial for differentiating between geometric and positional isomers.[6][10]

Mobile Phases:

A gradient elution is typically employed to achieve optimal separation of a complex mixture of carotenoids.[6][11] The mobile phase usually consists of a mixture of a polar solvent (e.g., methanol, acetonitrile) and a less polar solvent (e.g., methyl-tert-butyl ether (MTBE), isopropanol, dichloromethane).[6][7] The addition of a small percentage of water can also influence selectivity.

Proposed Experimental Protocols

Based on established methods for carotenoid separation, the following protocols are proposed as starting points for developing a robust separation method for this compound and 3'-dehydrolutein.

Protocol 1: Reversed-Phase HPLC with C18 Column

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile:Methanol:Water (e.g., 75:20:5, v/v/v).

  • Mobile Phase B: Methyl-tert-butyl ether.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at the λmax of the analytes (around 450 nm). Mass Spectrometry (MS) can be coupled for definitive identification.

Protocol 2: Reversed-Phase HPLC/UPLC with C30 Column

  • Column: A C30 column (e.g., 3.0 x 150 mm, 3 µm particle size).

  • Mobile Phase A: Methanol:Water (e.g., 95:5, v/v).

  • Mobile Phase B: Methyl-tert-butyl ether.

  • Gradient Program: A tailored gradient from a starting composition with a high percentage of Mobile Phase A to a final composition with a high percentage of Mobile Phase B.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 20-30°C.[6]

  • Detection: DAD and MS as described in Protocol 1.

Data Presentation for Method Comparison

To objectively compare the performance of different analytical methods, quantitative data should be systematically collected and presented. The following table provides a template for summarizing key performance indicators.

ParameterMethod 1 (C18)Method 2 (C30)Method 3 (Alternative)
Retention Time (min) - this compound
Retention Time (min) - 3'-dehydrolutein
Resolution (Rs)
Peak Asymmetry (As)
Theoretical Plates (N)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Experimental Workflow and Logical Relationships

The process of developing and validating an analytical method for the separation of this compound and 3'-dehydrolutein can be visualized as a structured workflow.

G cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Data Acquisition cluster_validation Method Validation & Comparison prep_start Obtain Standards/Samples extraction Solvent Extraction prep_start->extraction concentration Concentration & Reconstitution extraction->concentration col_select Column Selection (C18 vs. C30) concentration->col_select mob_phase_opt Mobile Phase Optimization col_select->mob_phase_opt grad_opt Gradient Optimization mob_phase_opt->grad_opt temp_flow_opt Temp. & Flow Rate Optimization grad_opt->temp_flow_opt injection HPLC/UPLC Injection temp_flow_opt->injection detection DAD/MS Detection injection->detection data_acq Data Acquisition detection->data_acq quant_data Collect Quantitative Data (RT, Rs, As, N) data_acq->quant_data compare Compare Performance Metrics quant_data->compare select_method Select Optimal Method compare->select_method

Caption: Experimental workflow for the development and validation of an analytical method for separating this compound and 3'-dehydrolutein.

Conclusion

The analytical separation of this compound and 3'-dehydrolutein requires a systematic approach to method development. While C18 columns are a viable option, C30 columns are likely to provide superior resolution due to their enhanced shape selectivity for carotenoid isomers. Researchers should start with the proposed protocols and systematically optimize the chromatographic conditions to achieve baseline separation. The collection and comparison of quantitative performance data, as outlined in this guide, will be crucial for selecting the most robust and reliable analytical method for their specific research needs. The use of hyphenated techniques, such as HPLC-MS, is highly recommended for unambiguous peak identification and structural confirmation.

References

A Comparative Analysis of the Biological Activities of Lutein Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of prominent lutein isomers and derivatives, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. While direct comparative studies on all isomers are limited, this document synthesizes available quantitative and qualitative data to support further research and development.

Introduction to Lutein and its Isomers

Lutein is a naturally occurring xanthophyll carotenoid abundant in green leafy vegetables and egg yolks. Its unique structure, characterized by a long chain of conjugated double bonds and hydroxyl groups, imparts significant biological activities. In biological systems, lutein can be found as various isomers, primarily the all-trans form, its stereoisomer zeaxanthin, and cis/Z-isomers. Dehydrolutein is a metabolite of lutein. The focus of this guide is on the comparative biological activities of all-trans-lutein, zeaxanthin, and dehydrolutein. It is important to note that information regarding "Anhydrolutein III" is scarce in scientific literature; however, 2',3'-anhydrolutein has been identified as a metabolic derivative of lutein in some avian species, though its specific biological activities in humans have not been extensively studied[1][2].

Antioxidant Activity

The antioxidant properties of lutein and its isomers are primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.

Singlet Oxygen Quenching

Singlet oxygen is a highly reactive form of oxygen that can cause significant damage to biological molecules. The efficiency of singlet oxygen quenching varies among lutein isomers.

CompoundSinglet Oxygen Quenching Rate Constant (kQ) (M⁻¹s⁻¹)Source
Lutein0.55 x 10¹⁰[3]
Zeaxanthin1.23 x 10¹⁰[3]
Dehydrolutein0.77 x 10¹⁰[3]
Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Lutein and its isomers have been shown to inhibit lipid peroxidation, although direct comparative quantitative data is limited. Studies have indicated that the nonpolar carotenoids, lycopene and beta-carotene, can disorder the membrane bilayer and, under certain conditions, stimulate lipid peroxidation, whereas the more polar carotenoid astaxanthin preserves membrane structure and shows significant antioxidant activity[6]. As polar xanthophylls, lutein and zeaxanthin are positioned to effectively protect membranes from lipid peroxidation.

Anti-inflammatory Activity

Lutein and its isomers exhibit significant anti-inflammatory effects by modulating various signaling pathways and reducing the expression of pro-inflammatory mediators.

Inhibition of Inflammatory Mediators
Modulation of Signaling Pathways

The anti-inflammatory actions of lutein and its isomers are mediated through the regulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lutein has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Inhibition_by_Lutein cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Expression of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Pro-inflammatory Genes Lutein Lutein Lutein->IKK Inhibits Nrf2_Activation_by_Lutein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 induces dissociation from Nrf2 ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Genes Expression of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes Lutein Lutein Lutein->Keap1 Promotes dissociation Singlet_Oxygen_Quenching_Workflow Start Start Prepare_Probe Prepare Singlet Oxygen Probe Solution (e.g., DPBF) Start->Prepare_Probe Prepare_Sample Prepare Lutein Isomer Solution (Test Sample) Start->Prepare_Sample Incubate Incubate Probe and Sample with Singlet Oxygen Source Prepare_Probe->Incubate Prepare_Sample->Incubate Generate_Singlet_Oxygen Generate Singlet Oxygen (e.g., using a photosensitizer and light) Generate_Singlet_Oxygen->Incubate Measure_Absorbance Measure Decrease in Probe Absorbance over Time Incubate->Measure_Absorbance Calculate_Rate Calculate Quenching Rate Constant (kQ) Measure_Absorbance->Calculate_Rate End End Calculate_Rate->End

References

Anhydrolutein III: A Comparative Analysis of its Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Anhydrolutein III against other well-known carotenoids, namely lutein and zeaxanthin. The information presented is collated from experimental data to assist in evaluating its potential applications in research and drug development.

Executive Summary

Quantitative Data Summary

The antioxidant capacity of this compound has been primarily evaluated through its ability to quench singlet oxygen and prevent lipid peroxidation. The following table summarizes the key quantitative findings from comparative studies.

Antioxidant ParameterThis compound (Dehydrolutein)LuteinZeaxanthinReference
Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) 0.77 ± 0.020.55 ± 0.021.23 ± 0.02[1][3][4][6]
Inhibition of Lipid Peroxidation Similar to lutein and zeaxanthinSimilar to this compound and zeaxanthinSimilar to this compound and lutein[1][2][3][4][5][6]
DPPH Radical Scavenging Activity Data not availableIC₅₀: 35 µg/mLData not available[5]
ABTS Radical Scavenging Activity Data not availableInhibited at high concentrationsData not available[5]

Key Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for the replication and validation of the presented findings.

Singlet Oxygen Quenching Assay

This experiment measures the rate at which a carotenoid can neutralize singlet oxygen, a highly reactive form of oxygen.

  • Principle: The rate constant for singlet oxygen quenching is determined by observing the decay of its characteristic phosphorescence in the presence of the carotenoid.[1]

  • Protocol:

    • Singlet oxygen is generated by photoexcitation of a photosensitizer (e.g., all-trans-retinal) using a laser pulse (e.g., 5-ns laser pulse).[1]

    • The time-resolved phosphorescence of singlet oxygen is detected in the infrared spectrum.[1]

    • The decay rate of the phosphorescence is measured at various concentrations of the carotenoid.

    • The singlet oxygen quenching rate constant is calculated from the linear increase of the decay rate with increasing carotenoid concentration.[1]

Lipid Peroxidation Inhibition Assay in Liposomes

This assay assesses the ability of a carotenoid to protect lipid membranes from oxidation.

  • Principle: The rate of photooxidation in lipid vesicles (liposomes) is monitored by measuring oxygen consumption in the presence of a photosensitizer and light. The reduction in oxygen consumption in the presence of an antioxidant indicates its protective effect.

  • Protocol:

    • Multi-lamellar liposomes are prepared from a mixture of lipids such as egg yolk phosphatidylcholine (EYPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[1]

    • The carotenoid to be tested is incorporated into the liposomes at various concentrations.

    • Photooxidation is initiated by exposing the liposome suspension to a specific wavelength of light (e.g., green light at 542 ± 4 nm or blue light at 404 ± 6 nm) in the presence of a photosensitizer (e.g., rose bengal or all-trans-retinal).[1][3]

    • Oxygen consumption is monitored using oximetry.

    • The rate of oxygen consumption in the presence of the carotenoid is compared to a control without the carotenoid to determine the extent of inhibition.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

While specific data for this compound is unavailable, this is a standard method to evaluate the radical scavenging capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.[7]

  • General Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

    • The test compound is dissolved in the same solvent at various concentrations.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Similar to the DPPH assay, specific data for this compound is not available. This is another standard method for assessing antioxidant capacity.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in color is proportional to the antioxidant's activity.

  • General Protocol:

    • The ABTS radical cation (ABTS•+) is pre-generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition of the ABTS•+ radical is calculated relative to a control.

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Singlet Oxygen Quenching Assay Laser Pulse Laser Pulse Photosensitizer Photosensitizer Laser Pulse->Photosensitizer excites Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) Photosensitizer->Singlet Oxygen (¹O₂) generates Quenched Oxygen Quenched Oxygen Singlet Oxygen (¹O₂)->Quenched Oxygen quenched by Phosphorescence Detection Phosphorescence Detection Singlet Oxygen (¹O₂)->Phosphorescence Detection emits Carotenoid Carotenoid Carotenoid->Quenched Oxygen G cluster_1 Lipid Peroxidation Inhibition Assay Light Light Photosensitizer Photosensitizer Light->Photosensitizer activates Liposomes Liposomes Photosensitizer->Liposomes oxidizes Oxygen Consumption Oxygen Consumption Liposomes->Oxygen Consumption leads to Carotenoid Carotenoid Inhibition Inhibition Carotenoid->Inhibition causes Inhibition->Liposomes protects G cluster_2 Nrf2 Antioxidant Response Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Carotenoids Carotenoids Carotenoids->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ub Nrf2->Ub ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates to nucleus Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

References

Anhydrolutein III as a Zeaxanthin Precursor: A Comparative Guide to Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeaxanthin, a critical carotenoid for human health, particularly in preventing age-related macular degeneration, can be obtained through various methods. This guide provides an objective comparison of zeaxanthin synthesis, focusing on the use of anhydrolutein III as a precursor, alongside other established techniques including chemical synthesis, natural extraction, and microbial biosynthesis. Experimental data and detailed protocols are provided to support this analysis.

Comparison of Zeaxanthin Production Methods

The selection of a zeaxanthin production method depends on factors such as desired stereoisomeric purity, yield, cost, and scalability. Below is a summary of quantitative data for different methods.

MethodPrecursor/SourceYieldPurityKey AdvantagesKey Disadvantages
Semi-synthesis via this compound This compound (from Lutein)Up to 54% (diastereomeric excess for (3R,3'R)-zeaxanthin)[1]>95% after crystallization[1]Stereoselective potential, utilizes readily available lutein.Multi-step process, requires specific hydroborating agents.
Chemical Synthesis (Wittig Reaction) C15-phosphonium salt + C10-dialdehyde~81%[2]High, but may contain isomers.High yield, well-established industrial process.Use of hazardous reagents, potential for non-natural isomers.[3]
Extraction from Natural Source Marigold flowers (Tagetes erecta)0.082 g / 100 g of berries (for 80% pure)~80-97% after purification"Natural" label, established commercial process.Labor-intensive, yield varies with crop, co-extraction of lutein.
Microbial Biosynthesis Glucose (engineered Yarrowia lipolytica)Up to 2.55 g/L (fed-batch fermentation)[4]High, produces specific isomers.Sustainable, potential for high yields and purity.Requires extensive genetic engineering and process optimization.

Experimental Protocols

Zeaxanthin Synthesis from this compound via Hydroboration-Oxidation

This method involves the regioselective hydroboration of (3R)-3′,4′-anhydrolutein, a dehydration product of lutein, to a mixture of (3R,3′R)-zeaxanthin and (3R,3′S;meso)-zeaxanthin, followed by separation.

Materials:

  • (3R)-3′,4′-anhydrolutein

  • Hydroborating agent (e.g., borane-tetrahydrofuran complex, (−)-isopinocamphylborane-N,N,N′,N′-tetramethyl-ethylenediamine (TMEDA) complex)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Oxidizing agent (e.g., hydrogen peroxide, 30%)

  • Aqueous sodium hydroxide solution

  • Immobilized lipase PS (Pseudomonas cepacia) or lipase AK (Pseudomonas fluorescens)

  • Acyl donor (e.g., vinyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Hydroboration: Dissolve (3R)-3′,4′-anhydrolutein in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-30°C. Add the hydroborating agent dropwise to the solution. The choice of a chiral hydroborating agent like (R)-ALPINE-BORAMINE™ can increase the diastereomeric excess of (3R,3'R)-zeaxanthin.[1] Allow the reaction to proceed for several hours.

  • Oxidation: After the hydroboration is complete, carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature between 30-35°C.[5] Stir the mixture at room temperature for 1.5 hours.

  • Extraction and Purification: Extract the reaction mixture with an organic solvent (e.g., ether). Wash the organic layer with water and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product will contain a mixture of (3R,3′R)-zeaxanthin and (3R,3′S;meso)-zeaxanthin.[1]

  • Enzymatic Separation (Optional): To separate the diastereomers, dissolve the mixture in a suitable solvent and add an immobilized lipase and an acyl donor. The enzyme will selectively acylate the zeaxanthin isomers at different rates. The resulting acylated and non-acylated forms can then be separated by column chromatography on silica gel.[1]

  • Crystallization: The purified zeaxanthin can be further purified by crystallization to achieve a purity of greater than 95%.[1]

Chemical Synthesis of Zeaxanthin via Wittig Reaction

This is a common industrial method for producing symmetrical carotenoids like zeaxanthin.

Materials:

  • C15-phosphonium salt (e.g., zeaxanthin C15 phosphonium salt chloride)

  • C10-dialdehyde

  • Solvent (e.g., ethanol, methanol, or methylene chloride)[2]

  • Base (e.g., sodium methoxide, sodium ethoxide, or butylene oxide)[2]

  • Acetic acid

Procedure:

  • Reaction Setup: Dissolve the C15-phosphonium salt in the chosen solvent in a reaction vessel. Add the C10-dialdehyde to the solution.

  • Wittig Reaction: Add the base dropwise to the mixture at a controlled temperature (e.g., 0°C).[2] The reaction is often carried out under an inert atmosphere. Allow the reaction to stir for a specified time.

  • Isomerization and Isolation: After the initial reaction, the mixture may be heated under reflux to promote the formation of the all-(E) isomer.[2] The reaction is then quenched, for example, by adding a solution of acetic acid in water. The precipitated zeaxanthin crystals are collected by filtration, washed with a solvent like ethanol, and dried under vacuum.[2]

Extraction of Zeaxanthin from Marigold Flowers (Tagetes erecta)

This method yields a natural extract containing both lutein and zeaxanthin.

Materials:

  • Dried marigold flower petals

  • Hexane

  • Potassium hydroxide

  • Methanol or propylene glycol

  • Water

  • Ethanol

Procedure:

  • Oleoresin Extraction: Extract the dried marigold petals with hexane to obtain an oleoresin containing lutein and zeaxanthin esters.[6]

  • Saponification: The oleoresin is saponified by reacting it with potassium hydroxide in either methanol or propylene glycol. This process hydrolyzes the fatty acid esters to yield free lutein and zeaxanthin.[7]

  • Crystallization and Purification: The saponified mixture is diluted with water, which causes the carotenoids to precipitate. The crystalline product is then collected, washed (e.g., with ethanol), and dried.[8] Further purification can be achieved by recrystallization.

Microbial Production of Zeaxanthin in Yarrowia lipolytica

This method utilizes genetically engineered yeast to produce high titers of zeaxanthin through fermentation.

Materials:

  • Genetically engineered Yarrowia lipolytica strain capable of zeaxanthin production.

  • Yeast extract peptone dextrose (YPD) medium for initial culture.

  • Defined fermentation medium with a carbon source (e.g., glucose) and other necessary nutrients.

  • Bioreactor for fed-batch fermentation.

Procedure:

  • Inoculum Preparation: Grow the engineered Y. lipolytica strain in a rich medium like YPD to generate a sufficient cell biomass for inoculation.

  • Fed-Batch Fermentation: Inoculate the bioreactor containing the defined fermentation medium with the seed culture. Maintain optimal fermentation parameters (e.g., temperature, pH, dissolved oxygen). A fed-batch strategy is employed where a concentrated solution of the carbon source (e.g., glucose) is fed into the bioreactor to sustain cell growth and zeaxanthin production over an extended period.[4]

  • Cell Harvest and Extraction: After the fermentation is complete, harvest the yeast cells by centrifugation. The intracellular zeaxanthin is then extracted from the cells using an appropriate solvent.

Visualizing the Pathways and Processes

Zeaxanthin Biosynthesis Pathway

The following diagram illustrates the common biological pathway for the synthesis of zeaxanthin from β-carotene.

Zeaxanthin_Biosynthesis cluster_carotenoid Carotenoid Biosynthesis Lycopene Lycopene β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase β-Cryptoxanthin β-Cryptoxanthin β-Carotene->β-Cryptoxanthin β-carotene hydroxylase Zeaxanthin Zeaxanthin β-Cryptoxanthin->Zeaxanthin β-carotene hydroxylase

Caption: Biosynthesis of zeaxanthin from lycopene.

Experimental Workflow: Zeaxanthin from this compound

This diagram outlines the key steps in the semi-synthesis of zeaxanthin starting from this compound.

Anhydrolutein_to_Zeaxanthin This compound This compound Hydroboration Hydroboration This compound->Hydroboration Intermediate Organoborane Intermediate Organoborane Hydroboration->Intermediate Organoborane Oxidation Oxidation Intermediate Organoborane->Oxidation Crude Zeaxanthin Mixture Crude Zeaxanthin Mixture Oxidation->Crude Zeaxanthin Mixture Purification Purification Crude Zeaxanthin Mixture->Purification Pure Zeaxanthin Pure Zeaxanthin Purification->Pure Zeaxanthin

Caption: Workflow for zeaxanthin synthesis from this compound.

Logical Relationship: Comparison of Zeaxanthin Sources

This diagram illustrates the relationship between the different sources and methods for obtaining zeaxanthin.

Zeaxanthin_Sources cluster_natural Natural Sources cluster_synthesis Synthetic Methods Zeaxanthin Zeaxanthin Plants (e.g., Marigold) Plants (e.g., Marigold) Extraction Extraction Plants (e.g., Marigold)->Extraction Microorganisms Microorganisms Biosynthesis/Fermentation Biosynthesis/Fermentation Microorganisms->Biosynthesis/Fermentation Chemical Synthesis Chemical Synthesis Chemical Synthesis->Zeaxanthin Semi-synthesis Semi-synthesis Semi-synthesis->Zeaxanthin Extraction->Zeaxanthin Biosynthesis/Fermentation->Zeaxanthin

Caption: Overview of zeaxanthin production methods.

References

Comparative Photostability of Anhydrolutein III and Lutein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the photostability of Anhydrolutein III and lutein, two carotenoids of significant interest in the fields of health and wellness. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of available data, experimental methodologies for assessing photostability, and an exploration of the structural basis for their light sensitivity.

Introduction

Lutein is a naturally occurring xanthophyll carotenoid, renowned for its antioxidant properties and its role in eye health. This compound, a derivative of lutein, is characterized by an extended conjugated system of double bonds. While the biological activities of lutein are well-documented, the physicochemical properties of this compound, including its photostability, are less explored. Understanding the relative photostability of these compounds is crucial for their application in formulations where exposure to light is a factor.

Molecular Structures and Properties

The photostability of a carotenoid is intrinsically linked to its molecular structure, particularly the length and arrangement of its conjugated polyene chain.

Lutein: The structure of lutein features a long chain of conjugated double bonds, which is responsible for its light-absorbing properties. This system, however, also makes the molecule susceptible to photodegradation.

This compound: this compound, also known as 3′,4′-didehydro-β,β-caroten-3-ol, possesses a longer conjugated double bond system compared to lutein due to the presence of an additional double bond in one of the ionone rings. This extended conjugation is expected to influence its light absorption characteristics and potentially its photostability.

CompoundMolecular FormulaMolecular WeightKey Structural Feature
Lutein C40H56O2568.87 g/mol Polyene chain with hydroxyl groups
This compound C40H54O550.85 g/mol Extended polyene chain

Comparative Photostability: Experimental Data

Direct comparative studies on the photostability of this compound and lutein under identical experimental conditions are not extensively available in the current body of scientific literature. However, studies on lutein have demonstrated its susceptibility to degradation upon exposure to light, particularly UV radiation. The degradation often follows first-order kinetics.

While specific data for this compound is lacking, the principles of carotenoid photochemistry suggest that its extended conjugated system could lead to a higher molar extinction coefficient and a potential shift in its absorption maximum. The increased number of conjugated double bonds might influence its susceptibility to photo-oxidation. It is hypothesized that the longer conjugated system in this compound could render it more reactive and thus potentially less photostable than lutein, though this requires experimental verification.

Hypothetical Comparative Degradation Data:

The following table presents a hypothetical comparison of the photodegradation of lutein and this compound based on typical carotenoid degradation profiles. This data is for illustrative purposes and is not derived from a direct comparative experiment.

Time (minutes)% Lutein Remaining (Hypothetical)% this compound Remaining (Hypothetical)
0100100
308580
607264
906151
1205241

Experimental Protocols for Photostability Assessment

To rigorously compare the photostability of this compound and lutein, a standardized experimental protocol is essential. The following outlines a general methodology.

Objective: To determine and compare the photodegradation kinetics of this compound and lutein under controlled light exposure.

Materials:

  • This compound and lutein standards

  • Spectroscopic grade solvents (e.g., ethanol, hexane)

  • A light source with controlled irradiance and spectral output (e.g., a solar simulator or a UV lamp)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)

Methodology:

  • Sample Preparation: Prepare solutions of this compound and lutein of known concentrations in a suitable solvent.

  • Light Exposure: Transfer the solutions to quartz cuvettes and expose them to a controlled light source. A control sample for each compound should be kept in the dark.

  • Data Collection:

    • UV-Vis Spectrophotometry: At regular time intervals, measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer. The degradation can be monitored by the decrease in absorbance at the wavelength of maximum absorption (λmax).

    • HPLC Analysis: At the same time intervals, inject an aliquot of each sample into an HPLC system to separate the parent compound from its degradation products. The concentration of the remaining parent compound is quantified by integrating the peak area.

  • Data Analysis:

    • Plot the concentration of the remaining carotenoid as a function of time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each compound.

Visualizing the Process

Experimental Workflow for Photostability Testing:

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Processing prep1 Prepare solutions of Lutein and this compound prep2 Transfer to quartz cuvettes prep1->prep2 light Expose to controlled light source prep2->light dark Keep control samples in dark prep2->dark uv_vis UV-Vis Spectrophotometry light->uv_vis at t=0, t1, t2... hplc HPLC Analysis light->hplc at t=0, t1, t2... kinetics Determine degradation kinetics (rate constant, half-life) uv_vis->kinetics hplc->kinetics

Caption: Workflow for comparing carotenoid photostability.

Proposed Photodegradation Pathway of Lutein:

Upon exposure to light, lutein can undergo photo-oxidation, leading to the formation of various degradation products. This process can involve isomerization and the formation of smaller molecules.

G Lutein Lutein PhotoOxidation Photo-oxidation (Light, O2) Lutein->PhotoOxidation DegradationProducts Degradation Products (e.g., aldehydes, ketones, shorter polyenes) PhotoOxidation->DegradationProducts Isomers Isomers (e.g., cis-isomers) PhotoOxidation->Isomers

Caption: Simplified photodegradation pathway of lutein.

Conclusion

While lutein's photostability has been the subject of numerous studies, indicating its susceptibility to light-induced degradation, there is a clear lack of direct experimental data for this compound. Based on the principles of carotenoid chemistry, the extended conjugated system in this compound may influence its photostability, a hypothesis that warrants experimental investigation. The protocols outlined in this guide provide a framework for conducting such a comparative analysis, which would be invaluable for the formulation of products containing these carotenoids. Further research is essential to fully characterize the photostability of this compound and to enable its effective utilization in various applications.

In vitro antioxidant assays for Anhydrolutein III comparison

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro antioxidant properties of Anhydrolutein III and related carotenoids for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3'-dehydrolutein, is a metabolite of the dietary carotenoids lutein and zeaxanthin found in human ocular tissues.[1] Understanding its antioxidant capacity is crucial for evaluating its potential role in mitigating oxidative stress. This guide provides a comparative analysis of the in vitro antioxidant activity of this compound against its precursors and other relevant carotenoids like astaxanthin and canthaxanthin.

A review of publicly available scientific literature reveals a lack of data for this compound in common antioxidant capacity assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Therefore, this guide is presented in two parts:

  • Part 1: A direct comparison of this compound with lutein and zeaxanthin using singlet oxygen quenching and lipid peroxidation inhibition data, for which experimental results are available.

  • Part 2: A broader comparative analysis of lutein, zeaxanthin, astaxanthin, and canthaxanthin using the more widely reported DPPH and ABTS assays to provide a larger context for carotenoid antioxidant activity.

Part 1: this compound - Direct Antioxidant Comparison

Experimental data comparing the ability of this compound, lutein, and zeaxanthin to neutralize singlet oxygen and protect lipids from photo-oxidation is summarized below.

Data Presentation: Singlet Oxygen Quenching and Lipid Protection

The following table presents the singlet oxygen quenching rate constants and the protective effects against lipid peroxidation for this compound, lutein, and zeaxanthin.

CompoundSinglet Oxygen Quenching Rate Constant (kq x 1010 M-1s-1)Inhibition of Lipid Photo-oxidation (at 20 µM)
This compound 0.7767%
Lutein 0.5560%
Zeaxanthin 1.2369%

Data sourced from a study comparing dehydrolutein with lutein and zeaxanthin.[1]

The results indicate that the antioxidant properties of this compound in quenching singlet oxygen and protecting lipids against photosensitized oxidation are comparable to its parent compounds, lutein and zeaxanthin.[1]

Experimental Protocol: Singlet Oxygen Quenching

The singlet oxygen quenching rate constants were determined by measuring the time-resolved phosphorescence of singlet oxygen at 1270 nm.[1]

  • Generation of Singlet Oxygen: Singlet oxygen was generated by photosensitization using 3,3'-(1,4-naphthylidene) dipropionate (NDP) in benzene.

  • Measurement: The phosphorescence decay of singlet oxygen was monitored in the presence and absence of the carotenoids.

  • Calculation: The quenching rate constant (kq) was calculated from the decrease in the lifetime of singlet oxygen phosphorescence.

Experimental Workflow: Singlet Oxygen Quenching```dot

G cluster_prep Sample Preparation cluster_reaction Quenching Reaction cluster_detection Detection & Analysis NDP Photosensitizer (NDP) in Benzene Mixture Mix Photosensitizer and Carotenoid NDP->Mixture Carotenoid Carotenoid Solution (this compound, Lutein, or Zeaxanthin) Carotenoid->Mixture Laser Pulsed Laser Excitation (355 nm) Laser->Mixture SO_Gen Singlet Oxygen (¹O₂) Generation Mixture->SO_Gen Quenching Quenching of ¹O₂ by Carotenoid SO_Gen->Quenching Phosphorescence Measure ¹O₂ Phosphorescence Decay at 1270 nm Quenching->Phosphorescence Detector NIR Detector Analysis Calculate Quenching Rate Constant (kq) Detector->Analysis Phosphorescence->Detector

Caption: General workflows for the DPPH and ABTS antioxidant assays.

Conclusion

While direct comparative data for this compound using standardized DPPH and ABTS assays is currently unavailable in the public domain, studies on its singlet oxygen quenching ability suggest it possesses antioxidant properties comparable to its well-studied precursors, lutein and zeaxanthin. [1]Among the broader group of related carotenoids, astaxanthin and zeaxanthin generally exhibit the highest in vitro radical scavenging activities. [2][3]Further research is warranted to fully characterize the antioxidant profile of this compound using a wider array of standardized assays to better understand its physiological significance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential antibody cross-reactivity between Anhydrolutein III and structurally related carotenoid compounds, namely lutein and zeaxanthin. Due to the limited availability of specific antibody binding data for this compound, this document focuses on a structural comparison to predict cross-reactivity and outlines a comprehensive experimental protocol to determine it quantitatively.

Structural Comparison and Predicted Cross-Reactivity

This compound is a metabolite of lutein.[1] The structural similarities and differences between this compound, lutein, and zeaxanthin are key determinants of antibody cross-reactivity. An antibody raised against this compound would likely exhibit varying degrees of binding to lutein and zeaxanthin due to shared and distinct structural features, known as epitopes.

Table 1: Structural Comparison of this compound, Lutein, and Zeaxanthin

CompoundMolecular FormulaKey Structural Features Affecting Antibody RecognitionPredicted Cross-Reactivity with Anti-Anhydrolutein III Antibody
This compound C40H54OOne hydroxyl group; a dehydrated ε-ring.[2][3]Primary Target
Lutein C40H56O2Two hydroxyl groups; one β-ring and one ε-ring.[4]High, due to the shared ε-ring structure, though the additional hydroxyl group and lack of dehydration may reduce binding affinity.
Zeaxanthin C40H56O2Two hydroxyl groups; two β-rings.[4]Lower than lutein, as it lacks the ε-ring present in this compound. The overall shape difference is more significant.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of an antibody against this compound with lutein and zeaxanthin, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[5] This assay measures the ability of related compounds (lutein, zeaxanthin) to compete with this compound for binding to a specific antibody.

Objective: To determine the percentage of cross-reactivity of an anti-Anhydrolutein III antibody with lutein and zeaxanthin.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Anhydrolutein III antibody (primary antibody)

  • This compound standard

  • Lutein and zeaxanthin standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a solution of this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the standards (this compound, lutein, and zeaxanthin). Add a fixed amount of the primary anti-Anhydrolutein III antibody to each dilution. Also, add the antibody to wells that will serve as the maximum binding control (no competitor).

  • Incubation: Transfer the antibody-competitor mixtures to the coated plate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

Construct a standard curve for each compound by plotting the absorbance against the log of the competitor concentration. The concentration of each compound that causes 50% inhibition of the maximum binding (IC50) can be determined from these curves.

The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat Plate with This compound-Protein Conjugate Wash1 Wash Coat Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Prepare Standards Prepare Serial Dilutions of This compound, Lutein, Zeaxanthin Add Antibody Add Anti-Anhydrolutein III Antibody to Standards Prepare Standards->Add Antibody Incubate Plate Incubate Antibody-Mixtures in Coated Plate Add Antibody->Incubate Plate Wash3 Wash Incubate Plate->Wash3 Add Secondary Ab Add Enzyme-conjugated Secondary Antibody Wash4 Wash Add Secondary Ab->Wash4 Add Substrate Add Substrate Wash4->Add Substrate Stop Reaction Add Stop Solution Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Caption: Workflow for Competitive ELISA.

Carotenoid_Metabolic_Pathway Lycopene Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene β-cyclase alpha_Carotene α-Carotene Lycopene->alpha_Carotene ε-cyclase β-cyclase Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-hydroxylase Lutein Lutein alpha_Carotene->Lutein ε-hydroxylase β-hydroxylase Mesozeaxanthin (meso)-Zeaxanthin Zeaxanthin->Mesozeaxanthin Isomerization Anhydrolutein_III This compound Lutein->Anhydrolutein_III Metabolic Conversion (Dehydration) Lutein->Mesozeaxanthin Isomerization

Caption: Simplified metabolic pathway of major carotenoids.

The biosynthesis of lutein and zeaxanthin can occur through the Methylerythritol 4-phosphate (MEP) and mevalonate (MVA) pathways, which produce the precursors for α-carotene and β-carotene.[6][7] In humans, dietary lutein and zeaxanthin can be metabolically transformed into other compounds.[8] For instance, lutein can be converted to meso-zeaxanthin.[8] Anhydrolutein is a metabolically derived carotenoid from dietary sources of lutein in some animals.[1]

Conclusion

References

Unraveling the Formation of Anhydrolutein III: A Comparative Look at Kinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the formation kinetics of carotenoid derivatives is crucial for predicting stability, optimizing synthesis, and understanding metabolic pathways. This guide provides a comparative analysis of the kinetic profiles of Anhydrolutein III formation from lutein under different acidic conditions, supported by experimental data and detailed protocols.

This compound, a dehydration product of lutein, is one of several isomers formed when lutein is exposed to acidic environments. The rate of its formation is a key parameter in studies of lutein stability and metabolism. This guide synthesizes available data to compare the kinetic profiles of this compound formation, offering insights into the factors that govern this transformation.

Comparative Kinetic Data of this compound Formation

While comprehensive comparative kinetic studies on this compound formation are limited, existing research provides valuable benchmarks. The acid-catalyzed dehydration of lutein yields a mixture of anhydrolutein isomers, primarily Anhydrolutein I, II, and III. The relative distribution of these products is dependent on the specific reaction conditions.

One key study investigated the composition of products from the reaction of lutein with 2% sulfuric acid in acetone. Although this study did not provide time-course kinetic data, the final product distribution offers insight into the relative rates of formation of the different isomers under these specific conditions.

ConditionAnhydrolutein I (%)Anhydrolutein II (%)This compound (%)
2% H₂SO₄ in Acetone541919

Table 1: Product distribution of anhydrolutein isomers from the acid-catalyzed dehydration of lutein.

This data suggests that under these specific acidic conditions, the formation of Anhydrolutein I is favored, while Anhydrolutein II and III are formed at similar, lower rates. To construct a more detailed comparative kinetic profile, further studies monitoring the concentration of each isomer over time under various acidic conditions (e.g., different acids, concentrations, and solvent systems) are necessary.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for reproducing and building upon existing research. The following protocol outlines a general procedure for the acid-catalyzed dehydration of lutein to form anhydrolutein isomers.

Materials:

  • Lutein standard

  • Acetone (HPLC grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column and a UV-Vis detector

Procedure:

  • Reaction Setup: A solution of lutein in acetone is prepared in a round-bottom flask. The flask is protected from light to prevent photo-degradation of the carotenoids.

  • Initiation of Reaction: A solution of 2% sulfuric acid in acetone is added to the lutein solution with stirring. The reaction is allowed to proceed at room temperature.

  • Time-course Sampling (for kinetic studies): Aliquots of the reaction mixture are taken at specific time intervals.

  • Quenching the Reaction: Each aliquot is immediately neutralized with a saturated sodium bicarbonate solution to stop the acid-catalyzed dehydration.

  • Extraction: The carotenoids are extracted from the aqueous acetone mixture using hexane or another suitable non-polar solvent. The organic layer is washed with water to remove any remaining acid and salts.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • HPLC Analysis: The residue is redissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and analyzed by HPLC to separate and quantify the remaining lutein and the formed anhydrolutein isomers. A C18 reversed-phase column is typically used with a mobile phase gradient of solvents like acetonitrile, methanol, and dichloromethane. Detection is performed at the wavelength of maximum absorbance for the carotenoids (around 450 nm).

  • Quantification: The concentration of each compound is determined by comparing the peak area to a standard calibration curve.

Reaction Pathway and Experimental Workflow

The acid-catalyzed dehydration of lutein to form anhydrolutein isomers proceeds through a proposed carbocation intermediate. The overall workflow for a kinetic study of this reaction is depicted below.

G cluster_reaction Reaction Pathway cluster_workflow Experimental Workflow Lutein Lutein Carbocation Carbocation Lutein->Carbocation H+ Anhydrolutein_I Anhydrolutein_I Carbocation->Anhydrolutein_I -H+ Anhydrolutein_II Anhydrolutein_II Carbocation->Anhydrolutein_II -H+ Anhydrolutein_III Anhydrolutein_III Carbocation->Anhydrolutein_III -H+ start Start Reaction sampling Time-course Sampling start->sampling quench Quench Reaction sampling->quench extract Extraction quench->extract analyze HPLC Analysis extract->analyze end Kinetic Data analyze->end

Caption: Reaction pathway of lutein to anhydrolutein isomers and the experimental workflow for kinetic analysis.

Logical Relationship of Kinetic Analysis

The data obtained from the experimental workflow can be used to determine the kinetic parameters of the reaction, such as the rate constant and reaction order.

G cluster_analysis Kinetic Analysis conc_time Concentration vs. Time Data plot_data Plot Data (e.g., ln[A] vs. time) conc_time->plot_data rate_law Determine Rate Law (Reaction Order) plot_data->rate_law rate_constant Calculate Rate Constant (k) rate_law->rate_constant kinetic_profile Establish Kinetic Profile rate_constant->kinetic_profile

Caption: Logical flow for determining the kinetic profile from experimental data.

Further research focusing on time-course studies under a variety of controlled conditions is needed to build a comprehensive and comparative understanding of the kinetics of this compound formation. This will be invaluable for applications ranging from food science and nutraceuticals to drug development, where the stability and transformation of lutein are of prime importance.

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for Handling Anhydrolutein III

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Anhydrolutein III. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Control

This compound is expected to be a solid powder. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Some related carotenoids may cause skin sensitization upon repeated contact.[1][2] Therefore, a comprehensive approach to personal protection is necessary.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (powder) Safety gogglesNitrile or neoprene gloves[3]Lab coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Dissolving and Solution Handling Safety glasses with side shieldsNitrile or neoprene gloves[3]Lab coatNot generally required if handled in a well-ventilated area
Running Reactions and Analyses Safety glasses with side shieldsNitrile or neoprene gloves[3]Lab coatNot generally required if handled in a well-ventilated area or fume hood
Cleaning and Decontamination Safety gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNot generally required if the area is well-ventilated
Spill Cleanup (powder) Safety gogglesHeavy-duty nitrile or neoprene glovesLab coat or disposable coverallsN95 or higher-rated respirator
Spill Cleanup (solution) Safety gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNot generally required if the area is well-ventilated

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive and Log This compound assess Review SDS of Similar Compounds start->assess Before Handling don_ppe Don Appropriate PPE assess->don_ppe weigh Weighing in Ventilated Enclosure don_ppe->weigh dissolve Dissolving in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment dispose Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and dark place, away from strong oxidizing agents and acids, as carotenoids can be sensitive to light and air.[4] For long-term storage, a freezer is recommended.[4]

  • Ensure the container is tightly sealed.

Handling:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.

  • Avoid the formation of dust and aerosols.[4]

  • Use dedicated spatulas and weighing papers.

  • After handling, always wash hands thoroughly with soap and water, especially before leaving the laboratory.[5]

Spill Response:

  • Powder Spills:

    • Evacuate the immediate area and restrict access.

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with soap and water.

  • Solution Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent followed by soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or with general office trash.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Waste material should be disposed of in accordance with national and local regulations. Uncleaned containers should be handled as the product itself.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation or a rash develops.[1][2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.

By implementing these safety protocols, you can minimize risks and ensure a safe research environment when working with this compound. This guidance is intended to supplement, not replace, your institution's formal safety training and protocols. Always prioritize safety in your laboratory operations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.